6S-Nalfurafine
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H32N2O5 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(E)-N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C28H32N2O5/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3/b7-4+/t20-,22+,26-,27-,28+/m0/s1 |
InChI Key |
XGZZHZMWIXFATA-QHDQMWQDSA-N |
Isomeric SMILES |
CN([C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7 |
Canonical SMILES |
CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7 |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of 6S-Nalfurafine
Nalfurafine (TRK-820) is a potent and selective kappa-opioid receptor (KOR) agonist. It stands out as the first clinically approved drug in its class for treating intractable pruritus in hemodialysis patients and individuals with chronic liver disease.[1][2] Unlike typical KOR agonists that are often associated with adverse effects like dysphoria, sedation, and psychotomimesis, nalfurafine exhibits a significantly improved safety profile.[3][4][5] This favorable therapeutic window is attributed to its unique mechanism of action at the molecular level, specifically its nature as a G-protein biased agonist.[6][7]
This guide provides a detailed examination of the molecular pharmacology of this compound, focusing on its receptor binding, downstream signaling pathways, and the experimental methodologies used to characterize its action.
Receptor Binding Profile
Nalfurafine demonstrates high affinity and selectivity for the kappa-opioid receptor (KOR) over mu-opioid (MOR) and delta-opioid (DOR) receptors. The essential structural components for its high-affinity binding to KOR include the nitrogen atom substituted with a cyclopropylmethyl group and the 6-amide side chain.[5] The 3-hydroxy group on the phenol ring is also crucial for potent binding affinity.[5][8]
Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of nalfurafine and its analogs for opioid receptors. These experiments typically use membrane homogenates from cells expressing the receptor of interest (e.g., Chinese Hamster Ovary - CHO cells) and a radiolabeled ligand.[4]
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Nalfurafine
| Compound | KOR (Ki, nM) | MOR (Ki, nM) | DOR (Ki, nM) | Cell Line | Reference |
| Nalfurafine | 0.097 ± 0.018 | 3.11 ± 0.63 | - | CHO | [9] |
| Nalfurafine | Subnanomolar | Subnanomolar | - | CHO | [4] |
| Nalfurafine | 0.11 | 0.3 | 4.74 | CHO | [10] |
Note: Absolute values can vary between studies depending on the specific radioligand and experimental conditions used.
Core Signaling Mechanism: Biased Agonism
Opioid receptors, like other G-protein coupled receptors (GPCRs), can initiate cellular responses through two primary intracellular signaling pathways: the G-protein-mediated pathway and the β-arrestin-mediated pathway. While the G-protein pathway is generally linked to the therapeutic effects of KOR agonists (analgesia, anti-pruritus), the β-arrestin pathway is often associated with adverse effects.[1][8]
Nalfurafine is characterized as a "biased agonist," meaning it preferentially activates the G-protein pathway while only weakly engaging the β-arrestin pathway.[6][7] This bias is considered the molecular basis for its improved side-effect profile.[1][7] However, it is important to note that the classification of nalfurafine's bias can be inconsistent across studies, with some literature describing it as G-protein-biased, unbiased, or even β-arrestin-biased, likely due to differences in experimental systems and reference agonists.[11][12]
Caption: Nalfurafine's biased agonism at the KOR.
Downstream Signaling Pathways
G-Protein-Dependent Signaling
Upon binding to the KOR, nalfurafine stabilizes a receptor conformation that preferentially couples to inhibitory G-proteins (Gi/o). This initiates a cascade of downstream events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13]
-
PKA Pathway Modulation: The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA).[14] This mechanism has been implicated in nalfurafine's ability to induce melanophagy.[14]
-
MAPK/ERK Activation: The G-protein pathway also leads to the phosphorylation of Extracellular Signal-Regulated Kinases (ERK1/2). Nalfurafine is significantly more potent in activating ERK1/2 phosphorylation compared to its effect on β-arrestin-mediated pathways.[6]
β-Arrestin-Dependent Signaling
The recruitment of β-arrestin to the KOR initiates a separate signaling cascade often linked to receptor desensitization and adverse effects.
-
p38 MAPK Activation: A key downstream event in the β-arrestin pathway is the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK).[6] The aversive properties of many KOR agonists are dependent on this pathway.[6] Studies show that nalfurafine is much less potent at activating p38 MAPK compared to its G-protein-mediated effects, particularly at the human KOR.[6]
Caption: Downstream signaling of Nalfurafine at the KOR.
Quantitative Analysis of Functional Activity
The functional potency (EC50) and efficacy (Emax) of nalfurafine are quantified using various in vitro assays that measure specific downstream signaling events.
Table 2: Functional Activity Data for Nalfurafine at the KOR
| Assay | Measured Pathway | EC50 (nM) | Emax (%) | Cell Line | Reference |
| [³⁵S]GTPγS Binding | G-Protein Activation | 0.025 | - | CHO | [15] |
| [³⁵S]GTPγS Binding | G-Protein Activation | 0.097 ± 0.018 | 91 | CHO-hKOR | [9] |
| [³⁵S]GTPγS Binding | G-Protein Activation | 0.11 | - | Neuro2A | [15] |
| PathHunter® Assay | β-Arrestin Recruitment | 0.74 ± 0.07 | 108 | CHO-hKOR | [9] |
| Galactosidase Assay | β-Arrestin Recruitment | 1.4 | 129 | HEK293 | [15] |
| ERK1/2 Phosphorylation | G-Protein Activation | ~0.01 | - | HEK293-hKOR | [6] |
| p38 MAPK Phosphorylation | β-Arrestin Dependent | ~2.5 | - | HEK293-hKOR | [6] |
Emax values are often relative to a standard KOR agonist like U50,488H.
A "bias factor" is often calculated to quantify the degree of signaling bias. This factor typically compares the potency and efficacy of an agonist in a G-protein pathway assay versus a β-arrestin pathway assay, relative to a balanced reference agonist.[11] For nalfurafine, the bias factor for G-protein signaling was found to be 4.49 in one study, indicating a preference for this pathway.[11]
Experimental Protocols
Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Methodology:
-
Preparation: Cell membranes expressing the target opioid receptor (KOR, MOR, or DOR) are prepared.[4]
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]diprenorphine for KOR) and varying concentrations of the unlabeled test compound (nalfurafine).[4]
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
-
Objective: To measure the activation of G-proteins by an agonist.
-
Methodology:
-
Principle: In the inactive state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap and quantify this activated state.
-
Incubation: Receptor-expressing cell membranes are incubated with the test agonist (nalfurafine), GDP, and [³⁵S]GTPγS.[9]
-
Separation & Quantification: The reaction is stopped, and membranes are collected by filtration. The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration to determine EC50 and Emax values.[9]
-
β-Arrestin Recruitment Assay (e.g., PathHunter®)
-
Objective: To measure the recruitment of β-arrestin to the activated receptor.
-
Methodology:
-
Principle: This assay uses an enzyme fragment complementation system. The KOR is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment.
-
Cell Culture: U2OS or HEK293 cells stably expressing the tagged KOR and β-arrestin are used.[8]
-
Treatment: Cells are treated with varying concentrations of nalfurafine. Agonist binding induces a conformational change in the KOR, causing the tagged β-arrestin to be recruited.
-
Complementation: The proximity of the two tags allows the enzyme fragments to combine, forming an active enzyme.
-
Detection: A substrate is added, and the resulting chemiluminescent signal is measured. The signal intensity is directly proportional to the extent of β-arrestin recruitment.[8]
-
Analysis: Concentration-response curves are generated to determine EC50 and Emax values.[8]
-
Conclusion
The mechanism of action of this compound is defined by its selective agonism at the kappa-opioid receptor, with a distinct bias towards the G-protein signaling pathway over β-arrestin recruitment. This functional selectivity is believed to dissociate its therapeutic antipruritic and analgesic effects from the adverse central nervous system effects commonly associated with unbiased KOR agonists.[1][16] The comprehensive characterization of its binding profile and downstream signaling using a suite of in vitro pharmacological assays has been crucial in elucidating this mechanism, paving the way for the development of safer, next-generation GPCR-targeted therapeutics.
References
- 1. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 4. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential structure of the κ opioid receptor agonist nalfurafine for binding to the κ receptor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Potential KOR/DOR Dual Agonist with No Apparent Abuse Liability via a Complementary Structure-Activity Relationship Study on Nalfurafine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of 6S-Nalfurafine's Cellular Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cellular effects of 6S-Nalfurafine, a potent and selective kappa-opioid receptor (KOR) agonist. The information presented herein is intended to support further research and development of KOR-targeted therapeutics.
Introduction
This compound is a clinically approved drug in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis and those with chronic liver diseases.[1] Unlike typical KOR agonists that are often associated with dysphoria and psychotomimetic side effects, this compound exhibits a more favorable safety profile, making it a compound of significant interest for other therapeutic applications, including pain management.[1] This guide focuses on the in vitro characterization of this compound, detailing its receptor binding profile, functional activity at the KOR, and its engagement of downstream signaling pathways.
Receptor Binding Affinity
The initial interaction of this compound with its molecular target is characterized by its binding affinity for opioid receptors. The following table summarizes the equilibrium dissociation constants (Ki) of this compound for human kappa (κ), mu (μ), and delta (δ) opioid receptors.
| Receptor Subtype | Nalfurafine Ki (nM) | Reference Compound | Reference Compound Ki (nM) | Cell Line |
| hMOP (μ) | 3.11 ± 0.63 | DAMGO | - | CHO |
| hKOP (κ) | 0.097 ± 0.018 | U50,488H | - | CHO |
| hDOP (δ) | - | - | - | - |
hMOP: human mu-opioid receptor, hKOP: human kappa-opioid receptor, hDOP: human delta-opioid receptor, CHO: Chinese Hamster Ovary cells. Data for hMOP and hKOP from Cao et al., 2021.[1] A study on the main metabolites of nalfurafine showed low affinity for human κ, μ, and δ-opioid receptors, with the exception of the de-CPM metabolite which had a Ki value of 5.95 nmol/l for the κ-opioid receptor.[2]
Functional Activity and Signaling Pathways
This compound's effects are mediated through the activation of the KOR, a G-protein coupled receptor (GPCR). Upon agonist binding, the KOR can initiate signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways, known as biased agonism, is a critical determinant of a drug's overall pharmacological profile.
G-Protein Signaling
Activation of the G-protein pathway by KOR agonists typically involves the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus. The functional potency (EC50) and maximal efficacy (Emax) of this compound in activating G-protein signaling are summarized below.
| Assay | Nalfurafine EC50 (nM) | Nalfurafine Emax (%) | Reference Compound | Reference Compound Emax (%) | Cell Line |
| [³⁵S]GTPγS Binding | 0.097 ± 0.018 | 91 | (-)-U50,488 | 100 | CHO-hKOR |
| GloSensor™ cAMP Assay | 0.17 ± 0.04 | ~100 | U50,488H | ~100 | HEK293-hKOR |
Data from Cao et al., 2021.[1]
β-Arrestin Recruitment
The recruitment of β-arrestin to the activated KOR can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling cascades that may be associated with some of the adverse effects of KOR agonists.
| Assay | Nalfurafine EC50 (nM) | Nalfurafine Emax (%) | Reference Compound | Reference Compound Emax (%) | Cell Line |
| Tango™ β-arrestin Assay | 0.74 ± 0.07 | 108.0 ± 2.6 | U50,488H | 99.93 ± 0.07 | HTLA |
| PathHunter® β-arrestin Assay | - | - | Nalfurafine (control) | 100 | U2OS-hKOR |
Tango™ assay data from Cao et al., 2021.[1] PathHunter® assay data from Yamaguchi et al., 2022.[3]
The debate around whether nalfurafine is a G-protein biased, unbiased, or β-arrestin biased agonist is ongoing, with different studies yielding varying results.[1]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mu (hMOP), kappa (hKOP), or delta (hDOP) opioid receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Radioligand: A radiolabeled opioid antagonist with high affinity for the receptor of interest (e.g., [³H]diprenorphine for KOR) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of G-proteins by this compound.
Methodology:
-
Membrane Preparation: Membranes from CHO cells expressing the hKOP receptor are used.
-
Assay Buffer: The buffer typically contains GDP to maintain G-proteins in their inactive state.
-
Incubation: Membranes are incubated with increasing concentrations of this compound in the presence of [³⁵S]GTPγS.
-
G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined from concentration-response curves.
cAMP Assay
Objective: To quantify the inhibition of adenylyl cyclase activity by this compound.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the hKOP receptor are used.
-
Stimulation: Cells are first stimulated with forskolin to increase basal cAMP levels.
-
Treatment: Cells are then treated with increasing concentrations of this compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as the GloSensor™ cAMP Assay, which utilizes a bioluminescent reporter.
-
Data Analysis: The EC50 and Emax for the inhibition of forskolin-stimulated cAMP production are calculated from the concentration-response curves.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the KOR upon activation by this compound.
Methodology:
-
Cell Line: A cell line engineered to report β-arrestin recruitment, such as U2OS cells stably expressing the hKOR and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay), is used.
-
Treatment: Cells are treated with increasing concentrations of this compound.
-
Detection: The recruitment of β-arrestin to the receptor is detected by a specific assay system. In the PathHunter® assay, this involves enzyme fragment complementation, leading to the generation of a chemiluminescent signal.
-
Data Analysis: The EC50 and Emax for β-arrestin recruitment are determined from the resulting concentration-response curves.
Visualizations
Signaling Pathways of the Kappa-Opioid Receptor
Caption: KOR Signaling Pathways.
Experimental Workflow for In Vitro Characterization
Caption: In Vitro Characterization Workflow.
Concept of Biased Agonism
Caption: Biased Agonism at the KOR.
References
- 1. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of the main metabolites of nalfurafine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Evaluation of 6S-Nalfurafine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nalfurafine (brand name Remitch®; development code TRK-820) is a potent and selective kappa-opioid receptor (KOR) agonist.[1] It is clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis and pruritus in patients with chronic liver disease.[2][3] Unlike typical KOR agonists which are associated with undesirable side effects such as dysphoria, sedation, and aversion, nalfurafine exhibits an improved side-effect profile, making it a subject of extensive preclinical investigation for other potential therapeutic applications.[2][3][4] This technical guide provides an in-depth summary of the preclinical evaluation of 6S-Nalfurafine in various animal models, focusing on its pharmacological effects, underlying mechanisms, and the experimental protocols used for its assessment.
Mechanism of Action and Signaling Pathways
Nalfurafine's primary mechanism of action is the activation of the kappa-opioid receptor, a G-protein-coupled receptor (GPCR).[1] Upon activation, KORs trigger two main intracellular signaling cascades: a G-protein-mediated pathway and a β-arrestin-mediated pathway.[5][6]
-
G-protein Pathway: Activation of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This pathway is largely associated with the therapeutic effects of KOR agonists, such as analgesia and antipruritus.[7][8]
-
β-arrestin Pathway: This pathway is often linked to the adverse effects of KOR agonists, including dysphoria and sedation.[8]
Nalfurafine is considered a "biased agonist," preferentially activating the G-protein-mediated pathway over the β-arrestin pathway.[9][10] This bias is thought to be the reason for its improved safety profile compared to traditional, unbiased KOR agonists like U50,488H.[2][9]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from various preclinical animal studies evaluating the efficacy and side-effect profile of Nalfurafine.
Table 1: Antipruritic and Antinociceptive Efficacy of Nalfurafine in Rodent Models
| Effect | Animal Model | Species | Route | Effective Dose Range | Reference |
| Antipruritic | Cholestasis (ethynylestradiol-induced) | Rat | s.c. | A50 value of 13 μg/kg | [2] |
| Autoimmune Disease Model | Aged MRL/lpr Mouse | p.o. | Effective at undisclosed doses | [2] | |
| Morphine-induced Itch | Mouse | s.c. / i.t. | Dose-dependent inhibition | [2] | |
| Antinociceptive | Tail Withdrawal (Spinal Nociception) | Mouse | s.c. | 15 - 60 μg/kg | [2] |
| Inflammatory & Mechanical Pain | Rodents | - | Effective at doses without side effects | [2][3] | |
| Hot Plate Test (with Morphine) | Mouse | s.c. | 10 - 30 μg/kg (enhances morphine effect) | [4] |
Table 2: Side-Effect Profile of Nalfurafine Compared to U50,488 in Mice
| Side Effect | Assay | Nalfurafine Dose (s.c.) | U50,488 Dose (s.c.) | Observation | Reference |
| Aversion | Conditioned Place Aversion (CPA) | 5 - 20 μg/kg | 1.25 - 5.00 mg/kg | Nalfurafine did not cause significant CPA; U50,488 was aversive. | [2] |
| Reward Modulation | Morphine-induced CPP | 15 μg/kg | - | Reduced morphine-induced reward. | [9][10] |
| Locomotion | Open-Field Test | 15 μg/kg | - | Robust inhibition of spontaneous and morphine-stimulated locomotion. | [9][10] |
| Motor Coordination | Rotarod Assay | 3 - 10 μg/kg | 3 mg/kg | Did not cause sedation at effective doses. | [2] |
Table 3: In Vitro Receptor Binding and Functional Activity of Nalfurafine
| Receptor | Assay | Parameter | Value | Selectivity | Reference |
| Kappa (KOR) | [35S]GTPγS Binding | EC50 | < 0.1 nM | - | [2] |
| Mu (MOR) | [35S]GTPγS Binding | EC50 | Lower Potency | KOR/MOR: 32-128 fold | [2] |
| Delta (DOR) | [35S]GTPγS Binding | EC50 | Lower Potency | High | [2] |
| KOR | GloSensor cAMP Assay | - | Potent G-protein activation | G-protein biased | [5][9] |
| KOR | Tango β-arrestin Assay | - | Weak β-arrestin recruitment | G-protein biased | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are protocols for key experiments cited in Nalfurafine literature.
Antipruritic Activity Assays
-
Substance P-Induced Scratching:
-
Animals: Male ICR mice.
-
Procedure: Mice are acclimatized in observation chambers. Nalfurafine or vehicle is administered subcutaneously (s.c.). After a set pretreatment time (e.g., 15 minutes), Substance P is injected intradermally into the rostral back.
-
Measurement: The number of scratching bouts directed at the injection site is counted for a 30-60 minute period. A reduction in scratching compared to the vehicle group indicates antipruritic activity.
-
-
Cholestatic Pruritus Model:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Cholestasis is induced by repeated daily injections of ethynylestradiol for several days. This leads to spontaneous whole-body scratching behavior.
-
Measurement: On the test day, Nalfurafine is administered (s.c.), and the frequency of scratching is observed and recorded over a defined period. The A50 value (dose required to produce a 50% reduction in scratching) is calculated.[2]
-
Antinociceptive (Analgesic) Assays
-
Tail Withdrawal Assay (Spinal Nociception):
-
Animals: C57BL/6 mice.
-
Procedure: The distal portion of the mouse's tail is immersed in a temperature-controlled water bath (e.g., 52°C). The latency to withdraw the tail is measured. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.
-
Measurement: Baseline latency is recorded before drug administration. Nalfurafine is administered (s.c.), and the test is repeated at various time points. An increase in withdrawal latency indicates antinociception.[2]
-
Behavioral Assays for Side Effects
-
Conditioned Place Aversion (CPA): This assay assesses the aversive or rewarding properties of a drug.
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-Conditioning (Day 1): Mice are allowed to freely explore all chambers for 15-20 minutes to determine initial preference.
-
Conditioning (Days 2-5): For two days, mice receive an injection of Nalfurafine and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the opposite chamber.
-
Test (Day 6): Mice are placed back in the center chamber with free access to all chambers, and the time spent in each chamber is recorded.
-
-
Measurement: A significant decrease in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates aversion (CPA).[2]
-
-
Rotarod Test (Motor Coordination):
-
Apparatus: A rotating rod that accelerates at a controlled pace.
-
Procedure: Mice are trained to stay on the rotating rod. On the test day, after drug administration, they are placed on the rod, and the latency to fall off is recorded.
-
Measurement: A decrease in latency to fall compared to vehicle-treated animals indicates impaired motor coordination.
-
Conclusion
The preclinical data from animal models strongly support the characterization of this compound as an atypical KOR agonist.[3] It demonstrates significant antipruritic and antinociceptive effects at doses that do not induce the classical adverse effects associated with this drug class, such as aversion and motor impairment.[2][3] Its G-protein signaling bias is the leading hypothesis for this favorable pharmacological profile.[9] Furthermore, its ability to reduce the rewarding effects of MOR agonists like morphine suggests potential applications in addiction medicine and as an opioid-sparing adjuvant in pain management.[9][10][11] These robust preclinical findings have paved the way for its clinical success and continue to drive research into new therapeutic areas, including the promotion of remyelination in demyelinating diseases.[4][12][13]
References
- 1. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]
- 2. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholarly Article or Book Chapter | Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine | ID: mw22vg160 | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Evaluating the Role of the Kappa Opioid Receptor Nalfurafine in Preclinical Models of Demyelination [openaccess.wgtn.ac.nz]
- 13. The kappa opioid receptor agonist, nalfurafine, and its mechanism of action in promoting remyelination [openaccess.wgtn.ac.nz]
6S-Nalfurafine: A Technical Guide to a Selective Kappa-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
6S-Nalfurafine, a stereoisomer of Nalfurafine, is a potent and selective agonist of the kappa-opioid receptor (KOR). It is a derivative of the opioid antagonist naltrexone and has gained significant attention for its unique pharmacological profile. Unlike typical KOR agonists that are often associated with adverse effects such as dysphoria, sedation, and hallucinations, this compound exhibits a biased agonism, preferentially activating G-protein signaling pathways over β-arrestin pathways. This biased activity is thought to contribute to its favorable side-effect profile, making it a valuable tool for research and a promising candidate for therapeutic development.
Nalfurafine has been clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis and has shown efficacy in treating pruritus associated with chronic liver disease.[1] Its development and study have provided crucial insights into the nuanced signaling of opioid receptors and have paved the way for the design of safer, more targeted opioid-based therapeutics. This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Chemical Structure
Systematic Name: (2E)-N-[(5α,6α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]-3-(3-furanyl)-N-methyl-2-propenamide
Molecular Formula: C₂₈H₃₂N₂O₅
Molecular Weight: 476.57 g/mol
Mechanism of Action
This compound acts as a selective agonist at the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it stabilizes a receptor conformation that preferentially activates inhibitory G-proteins (Gαi/o). This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effector systems.
A key feature of this compound is its G-protein bias . It demonstrates a significantly lower potency for recruiting β-arrestin-2 to the receptor compared to its potency for G-protein activation. The recruitment of β-arrestin is associated with receptor desensitization, internalization, and the initiation of distinct signaling cascades, some of which are implicated in the adverse effects of KOR agonists. By favoring the G-protein pathway, this compound is hypothesized to retain the therapeutic benefits of KOR activation while minimizing undesirable side effects.[2][3]
Receptor Binding Affinity Profile
The binding affinity of this compound for opioid receptors is a critical determinant of its selectivity. The following table summarizes the equilibrium dissociation constants (Ki) from various radioligand binding assays. It is important to note that Ki values can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell preparation, and the assay buffer composition.
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| KOR | [³H]Diprenorphine | CHO-hKOR cells | 0.15 ± 0.02 | [4] |
| [³H]U69,593 | Guinea Pig Cerebellum | 0.23 ± 0.04 | [5] | |
| [³H]CI-977 | CHO-hKOR cells | 0.075 | [5] | |
| MOR | [³H]DAMGO | CHO-hMOR cells | 3.11 ± 0.63 | [3] |
| [³H]Naloxone | CHO-hMOR cells | 1.9 ± 0.3 | [4] | |
| [³H]DAMGO | Mouse Brain | 0.54 ± 0.08 | [5] | |
| DOR | [³H]Naltrindole | CHO-hDOR cells | 24.22 ± 2.56 | [3] |
| [³H]DPDPE | Mouse Brain | 118 ± 15 | [5] |
In Vitro Functional Activity
The functional activity of this compound is characterized by its potency (EC50) and efficacy (Emax) in various cellular assays that measure different aspects of receptor activation. These assays provide quantitative data on its G-protein biased agonism.
| Assay | Parameter | KOR | MOR | DOR | Reference |
| [³⁵S]GTPγS Binding | EC50 (nM) | 0.097 ± 0.018 | 3.11 ± 0.63 | 24.22 ± 2.56 | [3] |
| Emax (%) * | 90.90 ± 3.25 | 73.88 ± 2.93 | 129.1 ± 3.2 | [3] | |
| cAMP Inhibition | EC50 (nM) | ~1 | - | - | [6] |
| Emax (%) | ~100 | - | - | [6] | |
| β-Arrestin Recruitment | EC50 (nM) | 1.4 - 8.64 | - | - | [6][7] |
| Emax (%) | 87.47 - 129 | - | - | [6][7] |
*Emax values are relative to a standard full agonist for each receptor (e.g., U-50,488H for KOR, DAMGO for MOR, and DPDPE for DOR).
Signaling Pathways
The binding of this compound to the kappa-opioid receptor initiates a cascade of intracellular events. The G-protein biased nature of this ligand leads to a preferential activation of specific downstream pathways.
G-Protein Signaling Pathway
Upon activation by this compound, the KOR couples to inhibitory G-proteins (Gαi/o). The dissociated Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs), and activate other signaling proteins like phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs).
β-Arrestin Signaling Pathway
While this compound has a lower potency for β-arrestin recruitment, this pathway is still engaged, albeit to a lesser extent than the G-protein pathway. Agonist-bound KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin-2. The binding of β-arrestin sterically hinders further G-protein coupling (desensitization) and can initiate receptor endocytosis. β-arrestin also acts as a scaffold for various signaling proteins, leading to the activation of pathways such as the MAPK cascade (e.g., ERK1/2, JNK, p38).
Experimental Protocols
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (KOR, MOR, or DOR).
-
Radiolabeled ligand (e.g., [³H]Diprenorphine for KOR, [³H]DAMGO for MOR, [³H]Naltrindole for DOR).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of a non-radiolabeled standard antagonist (e.g., naloxone).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membrane preparation, GDP (to ensure G-proteins are in the inactive state), and varying concentrations of this compound.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Plot the amount of [³⁵S]GTPγS bound as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
PathHunter® β-Arrestin Recruitment Assay
This is a cell-based assay that quantifies the recruitment of β-arrestin to the activated receptor using enzyme fragment complementation (EFC) technology.
Materials:
-
PathHunter® cells co-expressing the KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag (DiscoverX).
-
Cell plating reagent.
-
This compound.
-
Detection reagent containing the chemiluminescent substrate.
-
384-well white, solid-bottom assay plates.
-
Luminometer.
Procedure:
-
Seed the PathHunter® cells in the 384-well assay plates and incubate overnight.
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the diluted this compound to the cells. Include a vehicle control for basal response and a known full agonist as a positive control.
-
Incubate the plate at 37°C for a specified time (e.g., 90 minutes).
-
Add the detection reagent to all wells.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the luminescence signal as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.
Conclusion
This compound represents a significant advancement in the field of opioid pharmacology. Its selective agonism at the kappa-opioid receptor, coupled with a pronounced bias towards G-protein signaling, provides a molecular basis for its therapeutic efficacy in treating pruritus without the debilitating side effects of traditional KOR agonists. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to design the next generation of biased GPCR ligands. Continued investigation into the nuanced signaling pathways activated by such compounds will undoubtedly lead to safer and more effective treatments for a range of medical conditions.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
The Pharmacodynamics of 6S-Nalfurafine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacodynamics of 6S-Nalfurafine, a potent and selective kappa-opioid receptor (KOR) agonist. As a stereoisomer of Nalfurafine, this compound exhibits a distinct pharmacological profile characterized by biased agonism, favoring G-protein signaling pathways over β-arrestin recruitment. This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the critical signaling pathways and experimental workflows. The information presented herein is intended to support further research and development of KOR-targeted therapeutics with improved efficacy and safety profiles.
Introduction
The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating pain, addiction, and mood. Agonism at the KOR has been a focal point for the development of non-addictive analgesics and anti-pruritic agents. Nalfurafine, a selective KOR agonist, has demonstrated clinical efficacy in treating uremic pruritus.[1] Its stereoisomer, this compound, has garnered significant interest due to its potential for a more favorable pharmacological profile, particularly concerning its biased signaling properties.
Biased agonism at the KOR is a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another. The two primary pathways initiated by KOR activation are the G-protein pathway, associated with the desired analgesic and anti-pruritic effects, and the β-arrestin pathway, which has been linked to adverse effects such as dysphoria and sedation.[2][3] this compound, also referred to in some studies by the identifier SYK-309, has been identified as a G-protein biased agonist, suggesting it may offer a superior therapeutic window compared to non-biased or β-arrestin-biased KOR agonists.[4]
This guide will delve into the specific pharmacodynamic properties of this compound, presenting quantitative data on its receptor binding, functional activity, and signaling bias. Detailed methodologies for the key in vitro assays used to characterize this compound are also provided to facilitate the replication and extension of these findings.
Quantitative Pharmacodynamic Data
The pharmacodynamic profile of this compound has been characterized through various in vitro assays to determine its binding affinity, functional potency, efficacy, and signaling bias at the kappa-opioid receptor. The following tables summarize the key quantitative data.
Table 1: Kappa-Opioid Receptor Binding Affinity
| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |
| Nalfurafine (for reference) | ~0.25 | Human KOR | [3H]Diprenorphine | [5] |
| This compound (SYK-309) | Correlated with functional assays | Human KOR | Not explicitly stated | [4] |
Note: While a direct Ki value for this compound was not explicitly found, studies indicate a correlation between binding affinity and functional potency.[4] For reference, the parent compound, Nalfurafine, demonstrates high affinity for the KOR.
Table 2: In Vitro Functional Activity at the Kappa-Opioid Receptor
| Compound | Assay | Parameter | Value | Units |
| This compound (SYK-309) | GloSensor® cAMP Assay | logEC50 | -8.53 ± 0.24 | M |
| Emax | 93.8 ± 3.4 | % | ||
| PathHunter® β-arrestin Assay | logEC50 | -7.87 ± 0.17 | M | |
| Emax | 100.0 (normalized) | % | ||
| Nalfurafine | GloSensor® cAMP Assay | logEC50 | -9.81 ± 0.13 | M |
| Emax | 100.0 (normalized) | % | ||
| PathHunter® β-arrestin Assay | logEC50 | -8.77 ± 0.10 | M | |
| Emax | 100.0 (normalized) | % |
Data for SYK-309 and Nalfurafine are from a study by Tanda et al. (2022), where SYK-309 possesses the 3S-hydroxy group characteristic of this compound.[4][6]
Table 3: G-Protein Signaling Bias of this compound
| Compound | Bias Factor (G-protein vs. β-arrestin) | Reference Compound | Calculation Method | Reference |
| This compound (SYK-309) | 4.46 ± 1.87 | Nalfurafine | Relative to Nalfurafine | [4] |
| Nalfurafine | 1 (by definition) | - | - | [4] |
The G-protein bias factor was calculated using data from the GloSensor® cAMP assay (G-protein signaling) and the PathHunter® recruitment assay (β-arrestin signaling). A bias factor greater than 1 indicates a preference for G-protein signaling.[4]
Signaling Pathways
Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The preferential activation of the G-protein pathway by this compound is a key characteristic of its pharmacodynamic profile.
Experimental Protocols
The characterization of this compound's pharmacodynamics relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for these key experiments.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human kappa-opioid receptor are prepared from cultured cells (e.g., CHO or HEK293 cells) through homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes containing the KOR and associated G-proteins are prepared.
-
Incubation: The membranes are incubated in an assay buffer containing [35S]GTPγS (a non-hydrolyzable GTP analog), guanosine diphosphate (GDP), and varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration to separate the G-protein-bound [35S]GTPγS from the free radiolabel.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: The data are analyzed to generate concentration-response curves, from which the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation are determined.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to the activated receptor, providing a measure of the second major signaling pathway.
Methodology:
-
Cell Line: A stable cell line (e.g., U2OS) is used that co-expresses the human KOR fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment of β-galactosidase.
-
Cell Treatment: The cells are treated with varying concentrations of this compound.
-
Incubation: The cells are incubated to allow for agonist binding, receptor activation, and the subsequent recruitment of β-arrestin to the KOR. This brings the two β-galactosidase fragments into proximity, forming an active enzyme.
-
Substrate Addition: A chemiluminescent substrate for β-galactosidase is added to the cells.
-
Signal Detection: The luminescence generated by the active enzyme is measured using a luminometer.
-
Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.
In Vivo Pharmacodynamics
While comprehensive in vivo studies specifically on this compound are limited, the in vivo effects of the parent compound, Nalfurafine, provide valuable insights. Nalfurafine has been shown to produce potent anti-pruritic and analgesic effects in animal models.[7][8] Importantly, these therapeutic effects are observed at doses that do not cause significant conditioned place aversion, a preclinical indicator of dysphoria.[8] This favorable in vivo profile is consistent with its in vitro G-protein biased agonism. It is hypothesized that this compound, with its demonstrated G-protein bias, would exhibit a similar or even improved in vivo profile, with a wider separation between therapeutic effects and adverse effects. Further in vivo studies are warranted to confirm the antinociceptive, anti-pruritic, and side-effect profile of this compound.
Conclusion
This compound is a potent kappa-opioid receptor agonist with a distinct pharmacodynamic profile characterized by significant G-protein signaling bias. The quantitative data presented in this guide highlight its preferential activation of the G-protein pathway over β-arrestin recruitment, a property that is increasingly recognized as desirable for the development of safer and more effective KOR-targeted therapies. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced pharmacology of this compound and other biased KOR ligands. Future research should focus on elucidating the complete in vivo pharmacodynamic profile of this compound to fully realize its therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo pharmacological characterization of the main metabolites of nalfurafine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of 6S-Nalfurafine in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6S-Nalfurafine hydrochloride is a potent and selective kappa-opioid receptor (KOR) agonist.[1] It is utilized in preclinical research to investigate the mechanisms of pruritus (itch) and to evaluate the efficacy of antipruritic drugs. Unlike typical KOR agonists, nalfurafine shows fewer aversive effects, such as dysphoria and sedation, at therapeutic doses.[2][3] This is attributed to its nature as a G protein-biased agonist, preferentially activating therapeutic signaling pathways over those associated with adverse effects.[4][5] These application notes provide detailed protocols for the in vivo administration of this compound in various rodent models of pruritus.
Quantitative Data Summary
The following tables summarize the effective doses of this compound in different rodent models of pruritus.
Table 1: Effective Doses of this compound in Mouse Models of Pruritus
| Pruritogen/Model | Mouse Strain | Administration Route | Effective Dose Range (µg/kg) | Notes |
| Substance P | ICR | Subcutaneous (s.c.) | 1.65 (ED50) - 10 | Dose-dependently inhibited scratching.[6] |
| Histamine | ICR | Oral (p.o.) | 7 - 20 (ED50) | Effective against histamine-induced itch.[6] |
| Chloroquine | C57BL/6 | Subcutaneous (s.c.) | 20 | Significantly decreased scratching behavior.[7][8] |
| Compound 48/80 | CD-1 | Subcutaneous (s.c.) | 8.0 (A50) | Dose-dependently inhibited scratching. |
| 5'-Guanidinonaltrindole (GNTI) | Swiss Webster | Subcutaneous (s.c.) | 1 - 30 | Dose-dependently attenuated scratching.[9] |
| Experimental Dry Skin | C57BL/6 | Subcutaneous (s.c.) | 10 - 20 | Abolished spontaneous scratching.[7] |
| Atopic Dermatitis (Oxazolone-induced) | Not Specified | Topical | Not Specified | Inhibited scratching.[3] |
| Autoimmune Disease (MRL/lpr mice) | MRL/lpr | Oral (p.o.) | Not Specified | Inhibited spontaneous scratching behavior.[2] |
Table 2: Effective Doses of this compound in Rat Models of Pruritus
| Pruritogen/Model | Rat Strain | Administration Route | Effective Dose Range (µg/kg) | Notes |
| Serotonin (5-HT) | Sprague-Dawley | Intraperitoneal (i.p.) | ≥ 10 | Significantly decreased scratching behavior.[10] |
| Cholestasis (Ethynylestradiol-induced) | Not Specified | Subcutaneous (s.c.) | 13 (A50) | Suppressed whole-body scratching. |
Experimental Protocols
Preparation of this compound Hydrochloride Solution
-
Vehicle: For subcutaneous and intraperitoneal injections, dissolve this compound hydrochloride in sterile 0.9% saline.
-
Preparation: Prepare fresh solutions on the day of the experiment. Vortex thoroughly to ensure complete dissolution.
-
Storage: Store the stock powder at a cool and dark place as recommended by the manufacturer. Protect the prepared solution from light.
Animal Preparation and Acclimatization
-
Animals: Use adult male mice (e.g., C57BL/6, ICR, CD-1) or rats (e.g., Sprague-Dawley) as specified in the experimental design.[7][10]
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment. On the day of testing, habituate the animals to the observation chambers for at least 30-60 minutes before any injections.[7]
-
Shaving: For models involving intradermal or topical applications on the nape of the neck or back, gently shave the area 24-48 hours before the experiment to facilitate injection and observation of scratching behavior.[7]
Induction of Pruritus and Administration of this compound
a) Chemically-Induced Acute Pruritus Models (Mouse)
-
General Workflow:
-
Acclimatize the mouse to the observation chamber.
-
Administer this compound or vehicle via the desired route (e.g., s.c., i.p., p.o.).
-
After a specified pretreatment time (e.g., 20-30 minutes for s.c./i.p.), administer the pruritogen.
-
Immediately begin video recording and observation of scratching behavior for a defined period (typically 30 minutes).
-
-
Chloroquine-Induced Pruritus:
-
Nalfurafine Pretreatment: Administer this compound (e.g., 20 µg/kg, s.c.).[8]
-
Pruritogen Administration: After 20 minutes, administer chloroquine phosphate (e.g., 200 µg in 50 µL saline) by intradermal injection into the nape of the neck.
-
Observation: Count the number of scratching bouts directed at the injection site for 30 minutes.
-
-
Compound 48/80-Induced Pruritus:
-
Nalfurafine Pretreatment: Administer this compound (dose-dependently) subcutaneously.
-
Pruritogen Administration: After 30 minutes, inject Compound 48/80 (e.g., 50 µg in 50 µL saline) intradermally at the nape of the neck.
-
Observation: Record scratching bouts for 30 minutes.
-
-
Serotonin-Induced Pruritus (Rat):
-
Nalfurafine Administration: Administer this compound (e.g., 0.01-0.1 mg/kg, i.p.).[10]
-
Pruritogen Administration: 10 minutes later, inject serotonin (0.5 mg in 50 µL saline) intradermally into the mid-scapular region.[10]
-
Observation: Begin observation 20 minutes after serotonin injection and record scratching behavior.[10]
-
b) Chronic Pruritus Models
-
Experimental Dry Skin Model (Mouse):
-
Induction: Induce dry skin by applying a mixture of acetone and diethyl ether (1:1) followed by water to the nape of the neck for 15 seconds, once daily for several consecutive days.
-
Nalfurafine Administration: On the day of testing, administer this compound (10 or 20 µg/kg, s.c.).[7]
-
Observation: Observe and quantify spontaneous scratching behavior.
-
Behavioral Assessment
-
Definition of a Scratching Bout: A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, ending with the placement of the paw back on the floor.
-
Quantification: An observer, blinded to the treatment groups, should count the total number of scratching bouts over the observation period. The data can be binned into 5-minute intervals to analyze the time course of the antipruritic effect.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound's G-protein biased signaling at the KOR.
Experimental Workflow
Caption: General experimental workflow for assessing antipruritic effects.
References
- 1. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Nalfurafine Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Nalfurafine prevents GNTI- and compound 48/80-induced spinal c-fos expression and attenuates GNTI-elicited scratching behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissociable effects of the kappa opioid receptor agonist nalfurafine on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Kappa Opioid Receptor (KOR) Signaling Pathways Using 6S-Nalfurafine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6S-Nalfurafine (brand name Remitch®; developmental code TRK-820) is a potent and selective agonist of the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) implicated in pain, pruritus (itch), mood disorders, and addiction.[1][2][3] Unlike typical KOR agonists that are often associated with adverse effects such as dysphoria, sedation, and psychotomimesis, this compound exhibits a unique pharmacological profile.[2][3] It is the first selective KOR agonist approved for clinical use, primarily for the treatment of uremic pruritus in patients undergoing hemodialysis.[1][4]
The distinct therapeutic window of this compound is attributed to its nature as a biased agonist.[5][6] Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another downstream of the same receptor. In the case of KOR, activation can lead to both G-protein-mediated signaling, which is thought to be responsible for the therapeutic analgesic and antipruritic effects, and β-arrestin-mediated signaling, which has been linked to some of the adverse effects.[2][3][7] this compound has been shown to be a G-protein biased agonist, favoring the G-protein pathway over β-arrestin recruitment.[5][7] This property makes it an invaluable tool for dissecting the complex signaling mechanisms of the kappa opioid receptor and for the development of safer, more effective KOR-targeted therapeutics.
These application notes provide a detailed overview of the use of this compound to investigate KOR signaling pathways, including experimental protocols for key assays and quantitative data to facilitate comparative analysis.
KOR Signaling Pathways
The kappa opioid receptor, upon activation by an agonist like this compound, initiates a cascade of intracellular events. The two major pathways are the G-protein-dependent and the β-arrestin-dependent pathways.
Experimental Workflow for Investigating KOR Signaling
A typical workflow for characterizing the signaling profile of a KOR agonist like this compound involves a series of in vitro assays to quantify its activity on the G-protein and β-arrestin pathways.
Data Presentation
The following tables summarize the quantitative data for this compound and the standard KOR agonist U-50,488H in various signaling assays.
Table 1: G-Protein Pathway Activation
| Ligand | Assay | Cell Line | EC50 (nM) | Emax (% of control) | Reference |
| This compound | [³⁵S]GTPγS Binding | CHO-KOR | 0.097 | 91 | [8] |
| GloSensor™ cAMP | HEK293-KOR | ~0.1 | ~100 | [9] | |
| U-50,488H | [³⁵S]GTPγS Binding | CHO-KOR | 0.88 | 100 | [8] |
| GloSensor™ cAMP | HEK293-KOR | ~1.0 | ~100 | [9] |
Table 2: β-Arrestin Pathway Activation
| Ligand | Assay | Cell Line | EC50 (nM) | Emax (% of control) | Reference |
| This compound | PathHunter® β-arrestin | U2OS-KOR | 0.74 | 108 | [8] |
| U-50,488H | PathHunter® β-arrestin | U2OS-KOR | 1.43 | 100 | [8] |
Table 3: ERK1/2 Phosphorylation
| Ligand | Assay | Cell Line | EC50 (nM) | Emax (% of control) | Reference |
| This compound | Western Blot | HEK293-hKOR | 0.05 | 100 | [7] |
| U-50,488 | Western Blot | HEK293-hKOR | 1.1 | 100 | [7] |
Experimental Protocols
G-Protein Activation Assay (BRET)
This protocol is adapted from general BRET procedures for GPCRs and can be applied to study KOR-G protein interactions.
Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity between a light-emitting donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP). To measure G-protein activation, KOR is tagged with YFP and a G-protein subunit (e.g., Gαi) is tagged with Rluc. Agonist binding induces a conformational change, bringing the donor and acceptor into close proximity and increasing the BRET signal.
Materials:
-
HEK293 cells
-
Plasmids encoding KOR-YFP and Gαi-Rluc
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (DMEM with 10% FBS)
-
White, clear-bottom 96-well plates
-
Coelenterazine h (luciferase substrate)
-
This compound and other test compounds
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 10 cm dish and grow to 70-80% confluency.
-
Co-transfect the cells with KOR-YFP and Gαi-Rluc plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
24 hours post-transfection, detach the cells and seed them into white, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well.
-
Incubate for another 24 hours.
-
-
Assay:
-
Wash the cells once with PBS.
-
Add 90 µL of assay buffer (e.g., HBSS) to each well.
-
Add 10 µL of 10x concentrated this compound or other ligands to the appropriate wells.
-
Incubate for 5-10 minutes at 37°C.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately measure the luminescence at the emission wavelengths for Rluc (e.g., 480 nm) and YFP (e.g., 530 nm) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission by the Rluc emission.
-
Plot the BRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay (PathHunter®)
Principle: The PathHunter® β-arrestin assay utilizes enzyme fragment complementation (EFC). The KOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the KOR brings the two enzyme fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
PathHunter® KOR-expressing cells (e.g., U2OS OPRK1)
-
Cell plating reagent
-
White, clear-bottom 96-well plates
-
This compound and other test compounds
-
PathHunter® Detection Reagents
-
Luminometer
Procedure:
-
Cell Plating:
-
Harvest PathHunter® KOR cells and resuspend them in the provided cell plating reagent.
-
Plate the cells in white, clear-bottom 96-well plates at the density recommended by the manufacturer (e.g., 10,000 cells/well).
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other ligands in assay buffer.
-
Add the diluted compounds to the cells.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Normalize the data to the maximum response of a reference agonist.
-
Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
cAMP Inhibition Assay (TR-FRET)
Principle: KOR couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify cAMP. A terbium-labeled anti-cAMP antibody (donor) and a fluorescein-labeled cAMP analog (acceptor) are used. In the absence of cellular cAMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. When cellular cAMP is present, it displaces the labeled analog, leading to a decrease in the FRET signal.
Materials:
-
CHO-K1 cells stably expressing human KOR
-
Cell culture medium and serum-free medium
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound and other test compounds
-
TR-FRET cAMP assay kit (e.g., LANCE® cAMP kit)
-
White 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Cell Plating:
-
Seed KOR-expressing CHO-K1 cells into white 384-well plates at a density of 2,000-5,000 cells per well.
-
Incubate overnight at 37°C.
-
-
Assay:
-
Wash the cells and replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Pre-incubate with serial dilutions of this compound or other agonists for 15-30 minutes.
-
Add forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and add the TR-FRET detection reagents (terbium-labeled antibody and fluorescein-labeled cAMP) according to the kit protocol.
-
Incubate for 1-2 hours at room temperature.
-
Measure the TR-FRET signal using a plate reader (excitation at ~340 nm, emission at ~665 nm and ~620 nm).
-
-
Data Analysis:
-
Calculate the ratiometric FRET signal (665 nm / 620 nm).
-
Plot the FRET ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP) and Emax values.
-
ERK1/2 Phosphorylation Assay (Western Blot)
Principle: KOR activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This assay uses Western blotting to detect the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to the total amount of ERK1/2.
Materials:
-
HEK293 cells expressing KOR
-
Serum-free medium
-
This compound and other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate KOR-expressing HEK293 cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the first set of antibodies.
-
Re-probe the same membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Plot the normalized p-ERK levels against the logarithm of the agonist concentration to determine EC50 and Emax.
-
Conclusion
This compound's distinct G-protein biased agonism at the kappa opioid receptor makes it an essential pharmacological tool. The protocols and data presented here provide a framework for researchers to utilize this compound in their investigations of KOR signaling. By employing these assays, scientists can further elucidate the molecular mechanisms underlying the therapeutic benefits and side effects associated with KOR activation, paving the way for the design of novel therapeutics with improved safety profiles for a range of debilitating conditions.
References
- 1. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Behavioral Studies Involving 6S-Nalfurafine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting behavioral studies with 6S-Nalfurafine, a selective kappa-opioid receptor (KOR) agonist. The information is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound on pruritus (itch), reward, and aversion.
Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound exerts its effects by acting as a selective agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] The activation of KOR by an agonist like this compound is coupled to the Gαi/o protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release.[2][3][4] The antipruritic effects of this compound are believed to be mediated through the modulation of itch signaling pathways in the central nervous system.[2]
Experimental Protocols
Pruritogen-Induced Scratching Behavior in Mice
This protocol is designed to assess the antipruritic effects of this compound against chemically-induced itch in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride
-
Pruritogen:
-
Histamine dihydrochloride (for histaminergic itch)
-
Chloroquine diphosphate salt (for non-histaminergic itch)
-
-
Sterile saline (0.9% NaCl)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Microsyringes for intradermal injections
Experimental Workflow:
Procedure:
-
Animal Acclimatization: Place individual mice in the observation chambers and allow them to acclimate for at least 30 minutes before the start of the experiment.
-
Drug Administration: Administer this compound or vehicle (sterile saline) via intraperitoneal (i.p.) injection.
-
Pre-treatment Period: Allow a pre-treatment period (e.g., 30 minutes) for the drug to take effect.
-
Pruritogen Injection: Gently restrain the mouse and administer the pruritogen solution via intradermal (i.d.) injection into the nape of the neck.
-
Behavioral Observation: Immediately after the pruritogen injection, place the mouse back into the observation chamber and record its behavior for a set period (e.g., 30-60 minutes). A scratching bout is defined as one or more rapid movements of the hind paw directed towards the injection site.
-
Data Analysis: The number of scratching bouts is counted by a trained observer, who should be blind to the treatment conditions. If video recording is used, the footage can be reviewed for scoring.
Quantitative Data Summary:
| Compound | Dose Range (Mice) | Pruritogen | Observed Effect |
| This compound | 0.01 - 1 mg/kg (i.p.) | Histamine, Chloroquine | Dose-dependent reduction in scratching behavior.[5] |
| Histamine | 100 µg / 50 µL (i.d.) | - | Induction of scratching behavior. |
| Chloroquine | 200 µg / 50 µL (i.d.) | - | Induction of scratching behavior. |
Conditioned Place Preference (CPP) in Mice
The CPP test is used to evaluate the rewarding or aversive properties of a drug.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Conditioned Place Preference apparatus (a box with at least two distinct compartments differing in visual and tactile cues)
-
Video tracking software
Experimental Workflow:
Procedure:
-
Pre-Conditioning (Day 1): Place each mouse in the center of the CPP apparatus and allow it to freely explore all compartments for a set duration (e.g., 15-30 minutes). Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-5): This phase typically lasts for 4 days.
-
Drug Pairing: On alternating days (e.g., Days 2 and 4), administer this compound and immediately confine the mouse to one of the compartments (e.g., the initially non-preferred compartment) for a set duration (e.g., 30 minutes).
-
Vehicle Pairing: On the other days (e.g., Days 3 and 5), administer the vehicle (saline) and confine the mouse to the other compartment for the same duration. The order of drug and vehicle pairing should be counterbalanced across animals.
-
-
Post-Conditioning (Day 6): Place the mouse in the center of the apparatus and allow it to freely explore all compartments for the same duration as the pre-conditioning test. Record the time spent in each compartment.
-
Data Analysis: Calculate a preference score for the drug-paired compartment (time spent in the drug-paired compartment during the post-conditioning test minus the time spent in the same compartment during the pre-conditioning test). A positive score indicates a preference (reward), while a negative score suggests an aversion.
Quantitative Data Summary:
| Compound | Dose Range (Rats) | Observed Effect |
| This compound | 10 - 40 µg/kg | Did not produce conditioned place preference or aversion.[6] |
| This compound | 0.08 mg/kg | Reported to produce conditioned place aversion.[7] |
Note: The conflicting results in the literature for CPP may be due to differences in experimental protocols, species, or strains used. Researchers should carefully consider these factors when designing their studies.
Drug Discrimination in Rats
This procedure is used to determine if a novel compound has similar subjective effects to a known drug.
Materials:
-
Male Sprague-Dawley rats
-
This compound hydrochloride
-
Training drug (e.g., a known KOR agonist like U-50,488)
-
Standard operant conditioning chambers equipped with two levers and a food dispenser
-
Food pellets (reinforcers)
Experimental Workflow:
Procedure:
-
Training Phase:
-
Rats are trained to press one lever (the "drug" lever) to receive a food reward after being administered the training drug (e.g., U-50,488).
-
On alternate days, they are given a vehicle injection and are reinforced for pressing the other lever (the "vehicle" lever).
-
Training continues until the rats reliably press the correct lever depending on the injection they received.
-
-
Testing Phase:
-
Once the rats have learned the discrimination, test sessions are introduced.
-
On a test day, the rat is administered a dose of this compound, and the number of presses on both levers is recorded. No reinforcement is given during the test session.
-
-
Data Analysis: The percentage of responses on the drug-appropriate lever is calculated. If this compound substitutes for the training drug, the rats will predominantly press the "drug" lever.
Quantitative Data Summary:
| Compound | Training Drug | Dose Range (Rats) | Observed Effect |
| This compound | Cocaine | 10 - 40 µg/kg | Did not affect the discriminative stimulus effects of cocaine.[7] |
| U-50,488 (KOR agonist) | Bremazocine (KOR agonist) | - | Full substitution for the bremazocine stimulus.[4] |
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions. All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. osf.io [osf.io]
- 3. Examining Cocaine Conditioning Place Preference in Mice [bio-protocol.org]
- 4. Examination of the kappa agonist and antagonist properties of opioids in the rat drug discrimination procedure: influence of training dose and intrinsic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nalfurafine Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cheek Injection Model for Simultaneous Measurement of Pain and Itch-related Behaviors [jove.com]
- 7. The kappa-opioid receptor agonist, nalfurafine, blocks acquisition of oxycodone self-administration and oxycodone’s conditioned rewarding effects in male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6S-Nalfurafine in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the preparation and use of 6S-Nalfurafine in a laboratory environment. This compound is a potent and selective kappa-opioid receptor (KOR) agonist, a stereoisomer of Nalfurafine, used in research to investigate the KOR system's role in various physiological processes.
Chemical and Physical Properties
This compound, a derivative of the opioid antagonist naltrexone, is a white to beige powder.[1][2] Its chemical structure and properties are summarized below.
| Property | Value |
| Formal Name | (2E)-N-[(5α,6β)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]-3-(3-furanyl)-N-methyl-2-propenamide |
| Synonyms | (2E)-N-[(5α,6α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]-3-(3-furanyl)-N-methyl-2-propenamide[3] |
| Molecular Formula | C₂₈H₃₂N₂O₅[3][4] |
| Molecular Weight | 476.56 g/mol [3] |
| CAS Number | 152657-84-6[4] |
Solubility Data
The solubility of this compound and its hydrochloride salt in various common laboratory solvents is crucial for the preparation of stock and working solutions. The following table summarizes available solubility data.
| Compound Form | Solvent | Solubility |
| This compound (Free Base) | DMSO | 10 mM[4] |
| Water | 0.162 mg/mL[5] | |
| Nalfurafine Hydrochloride | DMF | 10 mg/mL[6] |
| DMSO | 30 mg/mL[6] or 2 mg/mL (clear solution)[1][2] | |
| Ethanol | 0.3 mg/mL[6] | |
| PBS (pH 7.2) | 5 mg/mL[6] |
Preparation of this compound Solutions
Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results.
Stock Solution Preparation (10 mM in DMSO)
-
Materials :
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Protocol :
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, for 1 mL of a 10 mM stock solution, weigh out 4.77 mg of this compound (Molecular Weight: 476.56 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 4.77 mg of Nalfurafine, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Working Solution Preparation (in Cell Culture Medium or Buffer)
-
Materials :
-
10 mM this compound stock solution in DMSO
-
Desired cell culture medium or experimental buffer (e.g., PBS)
-
Sterile dilution tubes
-
-
Protocol :
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired medium or buffer to achieve the final working concentration.
-
Important : Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Prepare fresh working solutions for each experiment.
-
Synthesis and Purification Overview
The synthesis of this compound typically starts from the opioid antagonist naltrexone. While a detailed, publicly available step-by-step protocol is limited, the general synthetic strategy involves several key chemical transformations. The synthesis of naltrexone itself can be achieved through a multi-step process from simpler, achiral precursors.[7][8]
The conversion of naltrexone to Nalfurafine involves modifications at the C6 position and the N17-substituent. The process generally includes the introduction of an amine at the C6 position, followed by an amidation reaction with (E)-3-(3-furyl)acrylic acid.
Purification of the final compound is typically achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity (≥98%).
Experimental Protocols
In Vitro Kappa-Opioid Receptor (KOR) Activation Assays
1. cAMP Accumulation Assay (G-protein Pathway)
This assay measures the inhibition of adenylyl cyclase activity upon KOR activation, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Cell Line : HEK293 cells stably expressing the human kappa-opioid receptor.
-
Protocol :
-
Seed the cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Concurrently, treat the cells with varying concentrations of this compound (e.g., 10⁻¹⁴ M to 10⁻⁵ M) or a vehicle control.[9]
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Generate a dose-response curve to determine the EC₅₀ of this compound.
-
2. β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an alternative signaling pathway.
-
Cell Line : U2OS or CHO cells stably co-expressing the human KOR and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment complementation or fluorescent protein tag).
-
Protocol :
-
Seed the cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., 10⁻¹⁴ M to 10⁻⁵ M) or a vehicle control.[9]
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents according to the manufacturer's protocol for the specific assay technology (e.g., chemiluminescent or fluorescent substrate).
-
Measure the signal using a plate reader.
-
Construct a dose-response curve to calculate the EC₅₀ for β-arrestin recruitment.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the kappa-opioid receptor and a typical experimental workflow for studying this compound's effects.
Caption: KOR Signaling Pathways.
Caption: In Vitro Assay Workflow.
Stability and Storage
-
Storage Temperature : Store this compound as a solid or in solution at -20°C.[4]
-
Stability : When stored properly, the solid form is stable for at least two years.[4] Stock solutions in DMSO should also be stored at -20°C and are generally stable for several months. Avoid repeated freeze-thaw cycles by preparing aliquots.
Safety Precautions
This compound is a potent opioid agonist and should be handled with care. It is regulated as a Schedule II compound in the United States.[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder or solutions.
-
Designated Work Area : Handle the compound in a designated area, such as a chemical fume hood, especially when working with the powder form to avoid inhalation.
-
Spill and Exposure : In case of a spill, follow laboratory-specific procedures for cleaning up potent compounds. If accidental exposure occurs, seek immediate medical attention.
-
Emergency Preparedness : Laboratories working with potent opioids should have an emergency plan in place, which may include having an opioid antagonist like naloxone readily available and personnel trained in its administration.
-
Waste Disposal : Dispose of all waste materials contaminated with this compound according to institutional and local regulations for hazardous chemical waste.
References
- 1. Nalfurafine hydrochloride ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Nalfurafine hydrochloride ≥98% (HPLC) | 152658-17-8 [sigmaaldrich.com]
- 3. Nalfurafine Hydrochloride, a κ-Opioid Receptor Agonist, Induces Melanophagy via PKA Inhibition in B16F1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Asymmetric synthesis of (–)-naltrexone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of (−)-naltrexone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6S-Nalfurafine in Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6S-Nalfurafine, a potent and selective kappa-opioid receptor (KOR) agonist, in preclinical models of neuropathic pain. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the key signaling pathways involved in its mechanism of action.
Introduction
This compound is a second-generation KOR agonist that has garnered significant interest for its potential therapeutic applications in conditions of chronic pruritus and, more recently, for its analgesic properties in neuropathic pain states. Unlike first-generation KOR agonists, nalfurafine exhibits a unique pharmacological profile as a G-protein biased agonist. This biased agonism is thought to contribute to its favorable side-effect profile, mitigating the dysphoria and psychotomimetic effects commonly associated with KOR activation, while retaining its therapeutic efficacy.
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatment options. The investigation of this compound in relevant animal models of neuropathic pain is crucial for elucidating its therapeutic potential and mechanism of action.
Mechanism of Action: Biased Agonism at the Kappa-Opioid Receptor
This compound exerts its effects primarily through the activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Its therapeutic efficacy in neuropathic pain is attributed to its biased signaling properties, preferentially activating the G-protein-mediated signaling cascade over the β-arrestin pathway.
-
G-Protein Signaling Pathway (Analgesia): Upon binding of nalfurafine, the KOR undergoes a conformational change that activates the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunits can directly interact with and inhibit voltage-gated calcium channels (VGCCs) and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels. The inhibition of VGCCs reduces the influx of calcium at the presynaptic terminal, thereby decreasing the release of pronociceptive neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP) in the dorsal horn of the spinal cord. The activation of GIRK channels leads to potassium efflux, hyperpolarization of the postsynaptic neuron, and a decrease in neuronal excitability. Together, these actions result in the attenuation of pain signals.
-
β-Arrestin Signaling Pathway (Adverse Effects): The recruitment of β-arrestin to the KOR is associated with receptor desensitization, internalization, and the activation of downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway has been implicated in the aversive and dysphoric effects of KOR agonists. By demonstrating a lower potency for β-arrestin recruitment, this compound is believed to have a wider therapeutic window, providing analgesia with a reduced risk of adverse effects.[1]
Below is a diagram illustrating the biased signaling of this compound at the kappa-opioid receptor.
Caption: Biased agonism of this compound at the KOR.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of pain. While specific data in neuropathic pain models is still emerging, the following provides an overview of its antinociceptive properties.
Table 1: Antinociceptive Efficacy of this compound in Various Pain Models
| Pain Model | Species | Route of Administration | Endpoint | Effective Dose Range | Reference |
| Acetic Acid-Induced Writhing | Mouse | Subcutaneous (s.c.) | Reduction in writhing | 1 - 10 µg/kg | (Endoh et al., 1999) |
| Formalin Test (Phase 2) | Mouse | Subcutaneous (s.c.) | Reduction in licking/biting time | 3 - 30 µg/kg | (Endoh et al., 1999) |
| Tail-Flick Test | Mouse | Subcutaneous (s.c.) | Increased latency | 10 - 100 µg/kg | (Endoh et al., 1999) |
| Paw Pressure Test | Rat | Subcutaneous (s.c.) | Increased paw withdrawal threshold | 30 - 100 µg/kg | (Endoh et al., 2000) |
Table 2: Hypothetical Data on the Effect of this compound on Mechanical Allodynia in a Chronic Constriction Injury (CCI) Model in Rats
This table is a representation of expected results based on the known pharmacology of nalfurafine and typical outcomes in neuropathic pain models. Specific experimental data for nalfurafine in this model is needed for confirmation.
| Treatment Group | Baseline Paw Withdrawal Threshold (g) | Day 7 Post-CCI Paw Withdrawal Threshold (g) | Day 14 Post-CCI Paw Withdrawal Threshold (g) | Day 21 Post-CCI Paw Withdrawal Threshold (g) |
| Sham + Vehicle | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.8 ± 1.3 | 14.6 ± 1.1 |
| CCI + Vehicle | 14.8 ± 1.3 | 3.5 ± 0.5 | 3.2 ± 0.4 | 3.8 ± 0.6 |
| CCI + Nalfurafine (10 µg/kg, s.c.) | 14.6 ± 1.4 | 7.8 ± 0.9 | 8.5 ± 1.1 | 8.1 ± 0.9 |
| CCI + Nalfurafine (30 µg/kg, s.c.) | 14.7 ± 1.2 | 11.2 ± 1.3 | 12.1 ± 1.0 | 11.8 ± 1.2 |
| CCI + Nalfurafine (100 µg/kg, s.c.) | 14.5 ± 1.1 | 13.5 ± 1.0 | 13.9 ± 0.8 | 13.7 ± 1.0 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in a model of neuropathic pain.
Protocol 1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This protocol describes the surgical procedure to induce a neuropathic pain state, which is characterized by the development of mechanical allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and retractors
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Sterile saline
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached (lack of pedal withdrawal reflex).
-
Shave the lateral aspect of the thigh of the chosen hind limb and sterilize the surgical area with an antiseptic solution.
-
Make a small skin incision (approximately 1.5 cm) on the lateral surface of the thigh.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Place four loose ligatures of 4-0 chromic gut or silk suture around the sciatic nerve, approximately 1 mm apart.
-
Tighten the ligatures until a slight constriction of the nerve is observed, without arresting epineural blood flow. A brief twitch of the distal musculature is an indicator of appropriate constriction.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines, avoiding opioids that may interfere with the study.
-
Allow the animals to recover for at least 7 days before commencing behavioral testing.
Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments
This protocol details the procedure for measuring the paw withdrawal threshold in response to a mechanical stimulus, a key indicator of neuropathic pain.
Materials:
-
Von Frey filaments with a range of calibrated bending forces (e.g., 0.4 g to 26 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures for each animal
Procedure:
-
Place the rats in individual Plexiglas enclosures on the elevated wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Begin testing with a von Frey filament in the middle of the force range (e.g., 2.0 g).
-
Apply the filament to the plantar surface of the hind paw with sufficient force to cause the filament to bend, and hold for 3-5 seconds.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, choose the next filament with a lower force. If there is no response, choose the next filament with a higher force.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. The pattern of responses is used to calculate the threshold using the formula: 50% threshold = (10^[Xf + kδ]) / 10,000, where Xf is the value of the final filament used, k is a value based on the pattern of positive and negative responses, and δ is the average difference in log units between the filaments.
-
Repeat the testing on the contralateral (uninjured) paw as a control.
-
Behavioral testing should be performed at baseline (before surgery) and at multiple time points post-surgery (e.g., days 7, 14, and 21) to establish a stable neuropathic pain phenotype before drug administration.
Protocol 3: Administration of this compound and Behavioral Assessment
This protocol outlines the administration of this compound and the subsequent assessment of its effect on mechanical allodynia.
Materials:
-
This compound hydrochloride
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., 10, 30, and 100 µg/mL to deliver 10, 30, and 100 µg/kg in a 1 mL/kg injection volume).
-
On the day of testing, after establishing a stable baseline of mechanical allodynia in the CCI rats, administer the prepared doses of this compound or vehicle via subcutaneous injection.
-
Assess the paw withdrawal threshold using the von Frey filament test (Protocol 2) at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.
-
A separate cohort of sham-operated animals should also be treated with the highest dose of nalfurafine to assess for any motor-impairing effects that could confound the interpretation of the results.
Experimental Workflow Visualization
The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model.
Caption: Workflow for Nalfurafine efficacy testing.
References
Application Notes and Protocols for Screening 6S-Nalfurafine Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6S-Nalfurafine, a potent and selective kappa-opioid receptor (KOR) agonist, is a clinically approved therapeutic for uremic pruritus.[1][2] Its unique pharmacological profile, characterized by biased agonism, has garnered significant interest in its potential for treating other conditions such as chronic pain and addiction, potentially with a reduced side-effect profile compared to traditional opioids.[1][3] This document provides detailed application notes and protocols for a suite of cell-based assays designed to screen and characterize the activity of this compound and its analogs.
Nalfurafine is a 4,5-epoxymorphinan derivative that acts as a full agonist at the KOR.[1] Upon binding, it triggers two primary intracellular signaling cascades: the G-protein-mediated pathway and the β-arrestin-mediated pathway.[4] The G-protein pathway, upon activation by an agonist, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The β-arrestin pathway is involved in receptor desensitization and internalization, but also initiates its own distinct signaling events. Evidence suggests that this compound may act as a biased agonist, preferentially activating one pathway over the other, which could be linked to its favorable therapeutic window.[1]
These protocols will enable researchers to quantify the potency and efficacy of this compound in activating these key signaling pathways, providing a framework for structure-activity relationship (SAR) studies and the development of novel KOR-targeted therapeutics.
Signaling Pathways and Experimental Overview
Activation of the kappa-opioid receptor by this compound initiates distinct downstream signaling cascades. The primary pathways amenable to cell-based screening are the G-protein-dependent pathway, which modulates cAMP levels, and the β-arrestin recruitment pathway. The following diagram illustrates the key signaling events upon receptor activation.
Caption: KOR signaling pathways activated by this compound.
The following diagram outlines the general workflow for screening compounds like this compound using the cell-based assays detailed in this document.
Caption: General experimental workflow for cell-based screening.
Quantitative Data Summary
The following table summarizes the potency (EC50) and efficacy (Emax) of this compound in various cell-based assays. These values are critical for comparing the activity of novel analogs to the parent compound.
| Assay Type | Cell Line | Parameter | This compound Value | Reference |
| G-Protein Activation | ||||
| GloSensor™ cAMP Assay | HEK293 expressing KOR | logEC50 (M) | -9.53 ± 0.12 | [4] |
| Emax (%) | 100 | [4] | ||
| [³⁵S]GTPγS Binding | CHO cells with KOR | EC50 (nM) | < 0.1 | [2] |
| Emax (%) | 100 | [2] | ||
| β-Arrestin Recruitment | ||||
| PathHunter® β-Arrestin Assay | U2OS cells expressing KOR | logEC50 (M) | -8.54 ± 0.08 | [4] |
| Emax (%) | 100 | [4] | ||
| Impedance-Based Assay | ||||
| CellKey™ Assay | CHO-KOR cells | logEC50 (M) | -10.04 ± 0.06 | [4] |
| Emax (%) | 100 | [4] |
Experimental Protocols
G-Protein Activation: GloSensor™ cAMP Assay
This assay quantifies the inhibition of adenylyl cyclase activity through Gαi/o coupling upon KOR activation. The GloSensor™ reagent contains a genetically engineered form of luciferase that emits light in the presence of cAMP. A decrease in luminescence upon agonist treatment indicates G-protein activation.
Materials:
-
HEK293 cells stably expressing the human kappa-opioid receptor (HEK293-KOR).
-
GloSensor™ cAMP Reagent (Promega).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Forskolin.
-
This compound and test compounds.
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
Protocol:
-
Cell Culture: Culture HEK293-KOR cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed the cells into white, opaque 96-well plates at a density of 20,000 cells/well and incubate overnight.
-
GloSensor™ Reagent Equilibration: On the day of the assay, remove the culture medium and add the GloSensor™ cAMP Reagent diluted in an appropriate buffer. Incubate at room temperature for 2 hours to allow the reagent to enter the cells.
-
Baseline Measurement: Measure the baseline luminescence for 15 minutes using a luminometer.
-
Compound Addition: Add serial dilutions of this compound or test compounds to the wells.
-
Forskolin Stimulation: After a 10-minute incubation with the test compounds, add forskolin (final concentration of 3 µM) to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.[4]
-
Signal Detection: Measure luminescence every 2.5 minutes for 30 minutes.[4]
-
Data Analysis: Calculate the area under the curve (AUC) for the time-fluorescence intensity. The response is expressed as the percentage of inhibition of the forskolin-induced cAMP production. Plot the dose-response curves and determine the EC50 and Emax values.
β-Arrestin Recruitment: PathHunter® Assay
This assay measures the recruitment of β-arrestin to the activated KOR. The technology is based on enzyme fragment complementation. The KOR is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. Agonist-induced interaction brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
Materials:
-
U2OS cells stably co-expressing KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) (DiscoverX).[6]
-
Cell culture medium and supplements.
-
This compound and test compounds.
-
PathHunter® detection reagents.
-
White, opaque 96- or 384-well microplates.
-
Chemiluminescent plate reader.
Protocol:
-
Cell Culture: Maintain the U2OS-KOR-β-arrestin cells according to the supplier's instructions.
-
Cell Plating: Plate the cells in white, opaque 96- or 384-well plates at a density optimized for the assay and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound or test compounds (typically in the range of 10⁻¹⁴ to 10⁻⁵ M) to the cells.[4][6]
-
Incubation: Incubate the plates at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol. This typically involves a single addition of a reagent cocktail that lyses the cells and provides the substrate for the complemented enzyme.
-
Measurement: After a further incubation period (usually 60 minutes at room temperature), measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to a positive control (e.g., a saturating concentration of this compound) and a vehicle control.[4] Plot the concentration-response curves and calculate EC50 and Emax values.
Calcium Mobilization Assay
Activation of Gαi/o-coupled receptors like KOR can lead to a transient increase in intracellular calcium concentration ([Ca²⁺]i), often through the βγ subunits of the G-protein activating phospholipase C (PLC). This can be monitored using calcium-sensitive fluorescent dyes.
Materials:
-
CHO or HEK293 cells stably expressing the human kappa-opioid receptor.
-
Fluo-4 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
This compound and test compounds.
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the KOR-expressing cells into black, clear-bottom 96-well plates and allow them to form a confluent monolayer overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye. Leave a final volume of buffer in each well.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 10-20 seconds.
-
Compound Injection: Use the instrument's injection system to add this compound or test compounds at various concentrations to the wells.
-
Signal Detection: Immediately after injection, continuously measure the fluorescence intensity for 2-3 minutes to capture the transient calcium flux.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the dose-response curves to determine EC50 and Emax values.
Conclusion
The cell-based assays described provide a robust platform for the detailed pharmacological characterization of this compound and its analogs. By quantifying the activity of these compounds on both the G-protein and β-arrestin signaling pathways, researchers can gain valuable insights into their mechanisms of action and potential for biased agonism. This information is crucial for guiding the development of next-generation KOR agonists with improved therapeutic profiles.
References
- 1. Nalfurafine - Wikipedia [en.wikipedia.org]
- 2. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]
- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6S-Nalfurafine in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing considerations for the selective kappa-opioid receptor (KOR) agonist, 6S-Nalfurafine, in preclinical research settings. The following sections detail effective dose ranges in various murine models of analgesia and pruritus, step-by-step experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Dosing Considerations
This compound has demonstrated efficacy in preclinical models of both pain and itch. The effective dose is dependent on the specific model and the route of administration. The following tables summarize the quantitative data from various studies.
Analgesia Models in Mice
| Experimental Model | Mouse Strain | Route of Administration | Effective Dose Range | Observed Effect |
| Tail Withdrawal Test (Spinal Analgesia) | C57BL/6J | Intraperitoneal (i.p.) | 0.015 - 0.060 mg/kg | Significant, dose-dependent increase in withdrawal latency.[1] |
| Hot Plate Test (Supraspinal Analgesia) | C57BL/6J | Intraperitoneal (i.p.) | 0.015 mg/kg | Potentiation of morphine-induced analgesia.[1] |
Pruritus (Itch) Models in Mice
| Experimental Model | Mouse Strain | Route of Administration | Effective Dose Range | Observed Effect |
| Chloroquine-Induced Itch | C57BL/6 | Per os (p.o.) | 20 µg/kg | Significant reduction in scratching bouts.[2] |
| Histamine-Induced Itch | C57BL/6 | Per os (p.o.) | 10 - 20 µg/kg | Dose-dependent reduction in scratching bouts.[2] |
| Substance P-Induced Itch | ICR | Subcutaneous (s.c.) | Not specified | Nalfurafine is used as a positive control to attenuate scratching.[3] |
| Experimental Dry Skin | C57BL/6 | Per os (p.o.) | Not specified | Abolished spontaneous scratching.[2] |
Aversive/Rewarding Effects in Mice
| Experimental Model | Mouse Strain | Route of Administration | Dose | Observed Effect |
| Conditioned Place Aversion (CPA) | C57BL/6J | Intraperitoneal (i.p.) | 0.015 mg/kg | No significant conditioned place aversion.[1] |
| Morphine-Induced Conditioned Place Preference (CPP) | C57BL/6J | Intraperitoneal (i.p.) | 0.015 mg/kg | Reduced morphine-induced conditioned place preference.[1] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Tail Withdrawal Test for Spinal Analgesia
This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus, primarily assessing spinal reflexes.
Materials:
-
Tail withdrawal apparatus (water bath or radiant heat source)
-
Mouse restrainers
-
This compound solution
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles for administration
Protocol:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Gently restrain each mouse, allowing the tail to be exposed.
-
Establish a baseline withdrawal latency by immersing the distal half of the tail in a water bath set to a constant temperature (e.g., 49°C) or by applying a radiant heat source.[4]
-
Record the time it takes for the mouse to flick or withdraw its tail. A cut-off time (e.g., 10-20 seconds) should be established to prevent tissue damage.[5][6]
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneally).
-
At a predetermined time post-injection (e.g., 30 minutes), repeat the tail withdrawal latency measurement.[7]
-
Analyze the data by comparing the post-treatment latencies to the baseline and between treatment groups.
Hot Plate Test for Supraspinal Analgesia
This assay assesses the response to a thermal stimulus, involving higher-order CNS processing.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Plexiglass cylinder to confine the mouse on the plate
-
This compound solution
-
Vehicle control
-
Syringes and needles
Protocol:
-
Acclimate mice to the testing environment.
-
Set the hot plate to a constant temperature (e.g., 52-55°C).[8]
-
Administer this compound or vehicle control.
-
At a specified time after injection (e.g., 30 minutes), place the mouse on the hot plate within the plexiglass cylinder.[9]
-
Start a timer and observe the mouse for signs of nociception, such as paw licking, shaking, or jumping.[9][10]
-
Record the latency to the first nocifensive response. A cut-off time is necessary to avoid injury.
-
Compare the response latencies between the different treatment groups.
Chloroquine-Induced Pruritus Model
This model induces histamine-independent itch.
Materials:
-
Chloroquine solution (e.g., 16 mg/kg)[11]
-
This compound solution
-
Vehicle control
-
Observation chambers
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Syringes and needles
Protocol:
-
Acclimate mice to individual observation chambers for 30 minutes.[11]
-
Administer this compound or vehicle control (e.g., orally).
-
After a set pretreatment time (e.g., 30 minutes), induce pruritus by a subcutaneous injection of chloroquine into the nape of the neck.[11]
-
Immediately after the chloroquine injection, return the mice to their chambers and record their behavior for a defined period (e.g., 30 minutes).[11]
-
Quantify the number of scratching bouts directed at the injection site.
-
Analyze the data by comparing the number of scratches in the this compound-treated group to the vehicle control group.
Conditioned Place Preference/Aversion (CPP/CPA)
This paradigm assesses the rewarding or aversive properties of a drug.
Materials:
-
Conditioned place preference apparatus (typically a two or three-compartment box with distinct visual and tactile cues in each compartment)
-
This compound solution
-
Vehicle control
-
Syringes and needles
Protocol: This protocol typically consists of three phases:
-
Pre-Conditioning (Habituation and Baseline):
-
Conditioning:
-
This phase typically occurs over several days (e.g., 4-8 days).
-
On "drug" conditioning days, administer this compound and confine the mouse to one of the compartments (e.g., the initially non-preferred one for an unbiased design).[15]
-
On "vehicle" conditioning days, administer the vehicle and confine the mouse to the opposite compartment.[15] The order of drug and vehicle days should be counterbalanced across animals.
-
-
Post-Conditioning (Test):
-
On the test day, place the mice back into the apparatus with free access to all compartments (in a drug-free state).
-
Record the time spent in each compartment over a specific period.
-
A significant increase in time spent in the drug-paired compartment indicates conditioned place preference (reward), while a significant decrease indicates conditioned place aversion.[15]
-
Signaling Pathways and Experimental Workflows
This compound Signaling at the Kappa-Opioid Receptor
This compound is a G-protein biased agonist at the kappa-opioid receptor.[1][16] This means it preferentially activates the G-protein signaling pathway, which is associated with therapeutic effects like analgesia, over the β-arrestin pathway, which has been linked to adverse effects such as dysphoria.[16]
References
- 1. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nalfurafine Suppresses Pruritogen- and Touch-evoked Scratching Behavior in Models of Acute and Chronic Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s2.designcostaging.com [s2.designcostaging.com]
- 4. MPD: Mogil1: project protocol [phenome.jax.org]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. metris.nl [metris.nl]
- 12. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-induced conditioned place preference and aversion in mice | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Antinociceptive Effects of 6S-Nalfurafine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies used to measure the antinociceptive effects of 6S-Nalfurafine, a potent and selective kappa-opioid receptor (KOR) agonist. Nalfurafine has demonstrated significant analgesic properties in various preclinical models.[1][2] Its unique pharmacological profile, potentially stemming from a bias towards G-protein signaling over β-arrestin recruitment, makes it a compound of interest for pain management with a potentially improved side-effect profile compared to traditional opioids.[3][4][5][6]
In Vitro Characterization of this compound Activity
In vitro assays are crucial for determining the binding affinity, potency, and functional selectivity of this compound at the kappa-opioid receptor.
Radioligand Binding Assays
These assays determine the affinity of this compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Protocol: [³H]diprenorphine Binding Assay [7]
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human kappa-opioid receptor in Eagle's Minimum Essential Medium supplemented with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere.
-
Harvest cells and prepare cell membranes by homogenization in 50 mM Tris-HCl buffer (pH 7.4).
-
-
Binding Reaction:
-
In a 96-well plate, incubate 30 µg of cell membranes with varying concentrations of this compound and a constant concentration of [³H]diprenorphine (e.g., 0.6 nM).
-
Incubate at 25°C for 60 minutes.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled opioid antagonist, such as 10 µM naloxone.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Functional Assays
Functional assays measure the cellular response following receptor activation by this compound.
Protocol: [³⁵S]GTPγS Binding Assay [1][8]
This assay measures the activation of G-proteins, an early event in the KOR signaling cascade.
-
Membrane Preparation: Prepare cell membranes from cells expressing the kappa-opioid receptor as described above.
-
Assay Reaction:
-
Incubate the cell membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
The binding of this compound to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
-
Detection and Analysis:
-
Separate the bound and free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal effect).
-
Protocol: cAMP Accumulation Assay [6][7]
Activation of the Gi-coupled KOR by this compound leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Use HEK-293 cells stably expressing the kappa-opioid receptor.
-
cAMP Induction:
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
-
Treatment and Measurement:
-
Treat the cells with varying concentrations of this compound.
-
Measure the intracellular cAMP levels using a commercially available kit (e.g., GloSensor® cAMP Assay).
-
-
Analysis: Determine the EC₅₀ and Emax for the inhibition of forskolin-stimulated cAMP accumulation.
Protocol: β-Arrestin Recruitment Assay [4][9]
This assay measures the recruitment of β-arrestin to the activated KOR, a key step in receptor desensitization and an alternative signaling pathway.
-
Assay Principle: Utilize a system, such as the PathHunter® β-arrestin recruitment assay, where the KOR is tagged with a fragment of β-galactosidase and β-arrestin is tagged with the complementing fragment.
-
Cell Treatment: Treat cells expressing the tagged proteins with varying concentrations of this compound.
-
Detection: Upon this compound-induced β-arrestin recruitment to the KOR, the β-galactosidase fragments come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal.
-
Analysis: Measure the chemiluminescence to quantify β-arrestin recruitment and determine the EC₅₀ and Emax.
Quantitative In Vitro Data for Nalfurafine
| Assay | Receptor | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | Kappa (KOR) | EC₅₀ | 0.097 ± 0.018 nM | [8] |
| Mu (MOR) | EC₅₀ | 3.11 ± 0.63 nM | [8] | |
| Delta (DOR) | EC₅₀ | ~100-1000 nM | [1] | |
| Nociceptin (NOR) | EC₅₀ | ~100-1000 nM | [1] | |
| cAMP Accumulation | Kappa (KOR) | EC₅₀ | Subnanomolar | [7] |
| β-Arrestin Recruitment | Kappa (KOR) | EC₅₀ | 18 nM | [4] |
In Vivo Assessment of Antinociceptive Effects
Animal models of nociception are essential for evaluating the analgesic efficacy of this compound.
Thermal Nociception Assays
These tests measure the response to a thermal stimulus and are effective for evaluating centrally acting analgesics.[10][11]
Protocol: Hot Plate Test [10][11][12]
-
Apparatus: A metal plate that can be heated to a constant temperature (e.g., 52.5°C or 56°C).[10] A transparent cylinder is placed on the plate to confine the animal.[11]
-
Procedure:
-
Habituate the animals (mice or rats) to the testing environment.
-
Administer this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration, place the animal on the hot plate.[13]
-
Record the latency (in seconds) to a nociceptive response, such as paw licking or jumping.[10][11]
-
A cut-off time (e.g., 60 seconds) is set to prevent tissue damage.[10][13]
-
-
Data Analysis: Compare the response latencies between the treated and control groups. The results can be expressed as the raw latency or as the percentage of the maximum possible effect (%MPE).
Protocol: Tail-Flick Test [14][15][16]
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.[14][15]
-
Procedure:
-
Gently restrain the animal (rat or mouse) with its tail exposed.
-
Administer this compound or vehicle control.
-
Apply the heat source to the tail and start a timer.[15]
-
The timer stops when the animal flicks its tail away from the heat.[15]
-
Record the tail-flick latency. A cut-off time is used to prevent injury.
-
-
Data Analysis: Compare the latencies between the treated and control groups.
Mechanical Nociception Assay
This test assesses the sensitivity to a mechanical stimulus.
Protocol: Von Frey Test [17][18]
-
Apparatus: A set of von Frey filaments, which are calibrated filaments that exert a specific force when bent.[18][19] The test is conducted on an elevated wire mesh platform that allows access to the plantar surface of the animal's paws.[17][18]
-
Procedure:
-
Habituate the animals to the testing chambers for at least 60 minutes.[18][19]
-
Administer this compound or vehicle control.
-
Apply the von Frey filaments to the plantar surface of the hind paw with enough force to cause bending.[18]
-
Start with a filament in the middle of the force range and use the "up-down" method to determine the paw withdrawal threshold.[19] A positive response is a sharp withdrawal or licking of the paw.
-
-
Data Analysis: The 50% paw withdrawal threshold is calculated and compared between the treated and control groups.
Inflammatory and Chemical Nociception Assays
These models involve the induction of an inflammatory or chemical irritation to assess antinociceptive effects in a state of persistent pain.
Protocol: Formalin Test [8][14]
-
Procedure:
-
Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the animal's hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw.
-
The response is biphasic: the early phase (0-5 minutes) represents direct nociceptor activation, and the late phase (15-30 minutes) reflects inflammatory pain.
-
-
Treatment: Administer this compound prior to the formalin injection.
-
Data Analysis: Compare the duration of nociceptive behaviors in both phases between the treated and control groups.
Protocol: Acetic Acid-Induced Writhing Test [7]
-
Procedure:
-
Administer this compound or vehicle control.
-
After a set time, inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.
-
Observe the animal and count the number of "writhes" (a specific stretching posture) over a defined period (e.g., 20 minutes).
-
-
Data Analysis: Compare the number of writhes between the treated and control groups.
Quantitative In Vivo Data for Nalfurafine
| Assay | Animal Model | Dose/Concentration | Effect | Reference |
| Tail Withdrawal Assay | C57BL/6 Mice | 15, 30, 60 µg/kg | Significant, dose-dependent antinociception | [1] |
| Formalin Test | Mice | A₅₀ = 7.1 µg/kg | Dose-dependent antinociception | [8] |
| Acetic Acid Writhing | Mice | ED₅₀ = 1.48 mg/kg (at 24h) | Potent and long-lasting antinociceptive effects | [7] |
| Hot Plate Test | Rats/Mice | Effective doses | Central antinociceptive effects | [7] |
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Caption: KOR signaling initiated by this compound.
General Workflow for In Vivo Antinociception Studies
References
- 1. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive Effects of Kappa-Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Antinociceptive and Antipruritic Effects of HSK21542, a Peripherally-Restricted Kappa Opioid Receptor Agonist, in Animal Models of Pain and Itch [frontiersin.org]
- 8. escholarship.org [escholarship.org]
- 9. youtube.com [youtube.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. scielo.br [scielo.br]
- 13. brieflands.com [brieflands.com]
- 14. scielo.br [scielo.br]
- 15. Tail flick test - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. In Vivo Evaluation of Anti-Nociceptive Effects of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 19. media.jax.org [media.jax.org]
Troubleshooting & Optimization
Overcoming 6S-Nalfurafine solubility and stability challenges
This guide provides technical support for researchers, scientists, and drug development professionals working with 6S-Nalfurafine, focusing on overcoming its inherent solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary physicochemical properties?
A1: this compound is a stereoisomer of Nalfurafine, a potent and selective kappa-opioid receptor (KOR) agonist.[1] It is used as a therapeutic agent for treating intractable pruritus (itching) in patients undergoing hemodialysis.[1][2] Structurally, it is a complex phenanthrene derivative, which contributes to its poor aqueous solubility.[3] Like many advanced pharmaceutical ingredients, it falls into a category of drugs that are challenging to formulate due to low solubility.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₂N₂O₅[1] |
| Molecular Weight | 476.56 g/mol [1] |
| Synonyms | (2E)-N-[(5α,6α)-17-(Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]-3-(3-furanyl)-N-methyl-2-propenamide[1] |
| Classification | Likely Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[4][5] |
Q2: Why is this compound difficult to dissolve in aqueous buffers?
A2: The low aqueous solubility of this compound is attributed to its molecular structure, which is largely hydrophobic and contains a rigid, fused-ring system.[3] While it has polar functional groups (hydroxyls, amide), the large non-polar surface area dominates its behavior in water, making it difficult to form favorable interactions with water molecules for dissolution.
Q3: What are the primary factors that affect the stability of this compound in solution?
A3: The stability of this compound can be compromised by several factors:
-
pH: The molecule contains functional groups that can be sensitive to pH, potentially leading to hydrolysis or other degradation pathways.
-
Oxidation: Opioid derivatives can be susceptible to oxidation, particularly at electron-rich sites on the aromatic rings or allylic positions.[6]
-
Light: The presence of a conjugated system (α,β-unsaturated amide) suggests potential photosensitivity.[7] Protecting solutions from light is a standard precautionary measure.[8]
-
Temperature: Elevated temperatures typically accelerate the rate of all chemical degradation reactions.
Q4: What are the recommended storage conditions for this compound, both as a solid and in solution?
A4:
-
Solid Form: Store in a tightly sealed container, protected from light, at a controlled, cool temperature (e.g., 2-8 °C) to minimize degradation.
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO or ethanol. Aliquot into single-use volumes and store at -20 °C or -80 °C to prevent repeated freeze-thaw cycles. When diluting into aqueous media for experiments, use the solution immediately.
Troubleshooting Guides
Problem 1: My this compound powder is not dissolving in my aqueous experimental buffer (e.g., PBS).
-
Possible Cause: The inherent low aqueous solubility of the compound.
-
Solutions:
-
Use of a Co-solvent (Recommended First Step): First, dissolve the this compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol, or dimethylacetamide (DMAC).[9] Then, add this concentrated stock solution dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experimental system.
-
pH Adjustment: Depending on the pKa of the molecule, adjusting the pH of the buffer may increase solubility.[9] This requires careful evaluation to ensure the pH change does not affect your assay or the stability of the compound.
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37 °C) or using a sonication bath can help overcome the energy barrier for dissolution. However, this should be done cautiously as excessive heat can cause degradation.
-
Problem 2: After dissolving in a co-solvent and diluting into my aqueous buffer, the this compound precipitates over time.
-
Possible Cause: The final concentration in the aqueous medium exceeds its thermodynamic solubility limit, even with a co-solvent.
-
Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the working concentration of this compound.
-
Increase Co-solvent Percentage: Marginally increasing the percentage of the co-solvent (e.g., from 0.5% to 1% DMSO) may keep the compound in solution. Always verify the tolerance of your biological system to the solvent.
-
Employ Advanced Formulation Strategies: For applications requiring higher concentrations, more advanced techniques are necessary. These methods aim to create stable molecular dispersions.[10][11]
-
Table 2: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within the lipophilic cavity of a cyclodextrin molecule, presenting a hydrophilic exterior.[12][13][14] | Significant solubility increase, can improve stability, well-established technique.[8][12] | Requires specific molar ratios, may not be suitable for all molecule shapes, potential for nephrotoxicity with some cyclodextrins.[14] |
| Solid Dispersions | Disperses the drug in an amorphous state within a hydrophilic polymer matrix, preventing crystallization and increasing surface area.[4][10][11] | High drug loading possible, improves dissolution rate and bioavailability.[15] | Can be physically unstable over time (recrystallization), requires specialized equipment like spray dryers or hot-melt extruders.[11] |
| Nanosuspensions | Reduces the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity according to the Noyes-Whitney equation. | Applicable to drugs with poor solubility in both aqueous and organic media, can be used for parenteral delivery.[5] | High energy process, potential for particle aggregation (requires stabilizers), specialized equipment needed. |
Problem 3: I am observing a loss of compound activity in my assay, suggesting potential degradation.
-
Possible Cause: The compound is degrading under the experimental conditions (e.g., exposure to light, incompatible buffer components, oxidative stress).
-
Solutions:
-
Control for Photodegradation: Conduct experiments under low-light conditions or use amber-colored labware to protect the solution from light.[8]
-
Use Freshly Prepared Solutions: Always prepare working solutions fresh from a frozen stock immediately before an experiment.
-
Assess Buffer Compatibility: Ensure no components in your buffer are reactive. For example, high concentrations of certain salts or reactive species could promote degradation.
-
Perform a Stability Study: If stability is a persistent issue, a formal stability study using a validated, stability-indicating HPLC method is recommended to identify the degradation pathway and kinetics.[16][17]
-
Diagrams and Workflows
Caption: KOR signaling pathway activated by this compound.
Caption: Decision workflow for troubleshooting this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution into aqueous media.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), HPLC grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
-
-
Procedure:
-
Tare a sterile, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve the target concentration (e.g., for a 10 mM stock from 5 mg of 476.56 g/mol compound, add 1.049 mL of DMSO).
-
Add the calculated volume of DMSO to the vial containing the powder.
-
Vortex the solution vigorously for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37 °C water bath can be used if necessary.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquot the stock solution into single-use volumes in separate, clearly labeled tubes.
-
Store the aliquots at -20 °C or -80 °C, protected from light.
-
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrin Complexation (Kneading Method)
-
Objective: To prepare an inclusion complex of this compound with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) to improve its aqueous solubility.[12]
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/Water (50:50 v/v) solution
-
Vacuum oven or desiccator
-
-
Procedure:
-
Determine the appropriate molar ratio for complexation (a 1:1 or 1:2 drug-to-cyclodextrin ratio is a common starting point).
-
Weigh the calculated amounts of this compound and HP-β-CD and place them in the mortar.
-
Mix the powders gently with the pestle for 5 minutes.
-
Add a small volume of the ethanol/water solution dropwise to the powder mixture to form a thick, consistent paste.
-
Knead the paste vigorously with the pestle for 45-60 minutes. Add more solvent if necessary to maintain a paste-like consistency.
-
Spread the resulting paste in a thin layer on a glass dish.
-
Dry the product in a vacuum oven at 40 °C until a constant weight is achieved, or in a desiccator under vacuum.
-
Grind the dried complex into a fine powder. This powder can now be tested for improved dissolution in aqueous buffers compared to the uncomplexed drug.
-
Protocol 3: Stability Assessment of this compound using a Stability-Indicating HPLC Method
-
Objective: To monitor the degradation of this compound over time under specific stress conditions (e.g., pH, temperature, light) using High-Performance Liquid Chromatography (HPLC).[16][18]
-
Materials & Equipment:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
This compound solution
-
Mobile phase components (e.g., Acetonitrile, water, buffer like sodium acetate)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
-
-
Procedure:
-
Method Development (General Example):
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 5 mM sodium acetate, pH 5.5) and an organic phase (e.g., Acetonitrile).[18]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance; start with a wavelength around 210 nm or based on the UV spectrum of the compound.[18]
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Forced Degradation Study:
-
Prepare solutions of this compound in various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light exposure).
-
Incubate the solutions for a defined period.
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to the working concentration.
-
-
Analysis:
-
Inject a sample of the non-degraded standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the samples from the forced degradation studies.
-
A stability-indicating method is one that can resolve the peak of the intact drug from all degradation product peaks.
-
-
Quantification:
-
Monitor the decrease in the peak area of the intact this compound over time to determine the degradation rate. The appearance and increase of new peaks signify degradation products.
-
-
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Clinical Profiles of Nalfurafine Hydrochloride for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jddtonline.info [jddtonline.info]
- 5. pharmaceuticaljournal.in [pharmaceuticaljournal.in]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of inclusion complexation with cyclodextrins on photostability of nifedipine in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Investigation of Cyclodextrin Complexation Using the Co-Grinding Technique in the Case of Terbinafine Hydrochloride [mdpi.com]
- 13. oatext.com [oatext.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Optimizing 6S-Nalfurafine Dosage to Minimize Sedation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing 6S-Nalfurafine, a selective kappa-opioid receptor (KOR) agonist, with a focus on optimizing dosage to achieve therapeutic effects while minimizing sedation. The following information is intended for preclinical and clinical research purposes and is not a substitute for professional medical advice.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to sedation?
A1: this compound is a selective agonist of the kappa-opioid receptor (KOR).[1] Its therapeutic effects, such as antipruritic (anti-itch) actions, are primarily mediated through G-protein signaling pathways upon binding to KORs. Sedation, a common side effect of KOR agonists, is thought to be associated with the β-arrestin signaling pathway. This compound is considered a G-protein biased agonist, meaning it preferentially activates the G-protein pathway over the β-arrestin pathway.[2][3] This bias is hypothesized to provide a therapeutic window where antipruritic effects can be achieved at doses lower than those causing significant sedation.[1][4]
Q2: At what preclinical dosages can we expect to see antipruritic effects without significant sedation in mice?
A2: In mice, antipruritic effects of this compound have been observed in the dose range of 6.6–10 μg/kg for scratching induced by various pruritogens.[1] Studies have shown that doses up to 30 μg/kg did not significantly affect motor activity.[1] A significant suppression of spontaneous locomotor activity was observed at a much higher dose, with an A50 of 102.8 μg/kg.[1] However, some studies have reported slight but significant impairment in motor coordination in the rotarod test at doses as low as 15-20 μg/kg.[5][6]
Q3: What are the recommended clinical dosages for pruritus, and what is the reported incidence of sedation?
A3: In clinical trials for uremic pruritus in hemodialysis patients, oral doses of 2.5 μg and 5 μg of nalfurafine hydrochloride have been shown to be effective.[7][8][9] In a Phase III study, both doses significantly reduced pruritus scores compared to placebo.[9] The incidence of adverse drug reactions was higher in the 5 μg group (35.1%) compared to the 2.5 μg group (25.0%) and the placebo group (16.2%).[9] The most common adverse reaction was insomnia, which can be considered a manifestation of altered sedation.[9][10]
Q4: How can we assess sedation in our preclinical experiments?
A4: Common methods for assessing sedation and motor coordination in rodents include the Rotarod Test and Locomotor Activity Monitoring. The Rotarod Test assesses the animal's ability to stay on a rotating rod, with a shorter latency to fall indicating impaired motor coordination, which can be a proxy for sedation.[11][12][13][14] Locomotor Activity Monitoring tracks the movement of the animal in an open field, with reduced activity suggesting sedation.[1][5]
Troubleshooting Guide
Issue: High levels of sedation observed at a therapeutically effective dose in our mouse model.
Possible Cause 1: Dose is too high.
-
Troubleshooting Step: Refer to the preclinical data summary table below. Consider reducing the dose to the lower end of the effective range (e.g., 5-10 µg/kg) and re-evaluating both therapeutic effect and sedation.
Possible Cause 2: Sensitive mouse strain.
-
Troubleshooting Step: Different mouse strains can exhibit varying sensitivities to drugs. If possible, test the dosage in a different, less sensitive strain.
Possible Cause 3: Method of sedation assessment is not specific.
-
Troubleshooting Step: Ensure that the observed effect is indeed sedation and not another motor impairment. Use multiple tests, such as both the rotarod and open field tests, to get a more comprehensive picture of the sedative effects.
Issue: Lack of a clear therapeutic window between the antipruritic effect and sedation.
Possible Cause: The experimental model has a different sensitivity profile.
-
Troubleshooting Step: The therapeutic window observed in published studies may not directly translate to every experimental model. A detailed dose-response study with small dose increments for both the therapeutic effect and sedation is recommended to establish the therapeutic window in your specific model.
Quantitative Data Summary
Table 1: Preclinical Dosage of this compound in Mice
| Dosage (µg/kg, s.c.) | Therapeutic Effect (Antipruritic) | Sedative Effect (Motor Impairment/Locomotor Suppression) | Reference |
| 6.6 - 10 | Effective in reducing scratching induced by various pruritogens. | No significant effect on motor activity up to 30 µg/kg. | [1] |
| 15 - 20 | Not specified for antipruritic effect at this dose. | Slight but significant impairment in motor coordination observed in the rotarod test. | [5][6] |
| 102.8 | Not specified for antipruritic effect at this dose. | A50 for suppression of running activity. | [1] |
Table 2: Clinical Dosage of this compound for Uremic Pruritus in Hemodialysis Patients
| Dosage (oral) | Therapeutic Effect (Mean Decrease in VAS from Baseline) | Incidence of Adverse Drug Reactions (including Insomnia) | Reference |
| 2.5 µ g/day | 23 mm (statistically significant vs. placebo) | 25.0% | [7][9] |
| 5 µ g/day | 22 mm (statistically significant vs. placebo) | 35.1% | [7][9] |
| Placebo | 13 mm | 16.2% | [9] |
Experimental Protocols
Preclinical Assessment of Sedation: Rotarod Test in Mice
Objective: To assess motor coordination and balance as an indicator of sedation.
Apparatus: An automated rotarod apparatus with a textured rotating rod.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Training:
-
Place mice on the stationary rod for a brief period to familiarize them with the apparatus.
-
Conduct 2-3 training trials where the rod rotates at a constant low speed (e.g., 4 RPM) for a set duration (e.g., 60 seconds).
-
-
Testing:
-
Administer this compound or vehicle control at the desired doses.
-
At predetermined time points after administration (e.g., 15, 30, 60 minutes), place the mouse on the accelerating rotarod.
-
The rod should accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod for each mouse. A shorter latency indicates impaired motor coordination.
-
Clinical Assessment of Pruritus: Visual Analogue Scale (VAS)
Objective: To quantify the intensity of pruritus as reported by the patient.
Procedure:
-
Provide the patient with a 100 mm horizontal line with "No Itch" at the 0 mm end and "Worst Imaginable Itch" at the 100 mm end.
-
Ask the patient to mark a point on the line that represents the intensity of their itch over a specified period (e.g., the last 24 hours).
-
Measure the distance in millimeters from the "No Itch" end to the patient's mark. This value is the VAS score.
-
Collect VAS scores at baseline and at various time points throughout the treatment period to assess the change in itch intensity.
Visualizations
Caption: this compound's biased agonism at the KOR.
Caption: Workflow for assessing this compound's efficacy and sedation.
Caption: Troubleshooting logic for high sedation.
References
- 1. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 5. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. dovepress.com [dovepress.com]
- 8. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of a novel kappa-receptor agonist, nalfurafine hydrochloride, on severe itch in 337 haemodialysis patients: a Phase III, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Rotarod-Test for Mice â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Interpreting Unexpected Results in 6S-Nalfurafine Experiments
Welcome to the technical support center for 6S-Nalfurafine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer standardized protocols for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and unexpected findings that researchers may encounter during their experiments with this compound.
Q1: My results show significant β-arrestin recruitment for this compound, but it's described as a G protein-biased agonist. Is this expected?
A1: This is a well-documented phenomenon and can be attributed to several factors. The perceived bias of this compound is highly dependent on the experimental system.[1][2]
-
Cell Line Differences: The expression levels of G proteins, β-arrestins, and other signaling partners can vary significantly between cell lines (e.g., CHO, HEK293, U2OS), altering the observable signaling outcome.
-
Assay-Specific Kinetics: Different assays have varying sensitivities and temporal windows. The kinetics of G protein activation and β-arrestin recruitment by this compound may differ, and the chosen assay endpoint can influence the perceived bias.[1]
-
Reference Agonist: Bias is a relative measurement. The choice of a reference "unbiased" agonist (e.g., U-50,488H) will impact the calculated bias factor for this compound.[1]
-
Species Differences: this compound has been shown to have a significantly greater G protein bias at the human kappa-opioid receptor (KOR) compared to the rodent KOR.[3] Ensure your experimental system (e.g., human vs. rodent cell line) aligns with your research question.
Troubleshooting Steps:
-
Verify Cell Line and Receptor Species: Confirm the species of the KOR expressed in your cell line.
-
Review Assay Principle: Understand the specific signaling event your assay measures and its kinetics.
-
Standardize Reference Agonist: Use a well-characterized reference agonist to allow for comparison across experiments and with published data.
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Consider an Alternative Assay: If possible, use an orthogonal assay to confirm your findings. For example, if you observe β-arrestin recruitment in a recruitment assay, you could measure a downstream signaling event associated with β-arrestin, such as p38 phosphorylation.[3]
Q2: The EC50 values I'm obtaining for cAMP inhibition with this compound are inconsistent with published data. What could be the cause?
A2: Variations in EC50 values are common in cell-based assays and can arise from several sources.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and serum concentration in the media can affect receptor expression and signaling capacity.
-
Assay Reagents and Protocol: The specific cAMP assay kit used (e.g., GloSensor™, HTRF), incubation times, and the concentration of forskolin or other adenylyl cyclase activators can all influence the measured EC50.
-
Ligand Stability and Purity: Ensure the this compound stock solution is properly stored and has not degraded. Verify the purity of the compound.
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain consistent cell culture practices.
-
Optimize Assay Protocol: Titrate key reagents like forskolin and optimize incubation times for your specific cell line.
-
Validate Ligand: Use a fresh, validated stock of this compound.
-
Include a Reference Compound: Always run a standard KOR agonist with a well-established potency in parallel to benchmark your assay performance.
Q3: My in vivo results with this compound don't align with the in vitro signaling bias I observed. Why is there a disconnect?
A3: A disconnect between in vitro and in vivo data is a frequent challenge in drug development.[1][4]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will determine its concentration and duration of action at the target receptor in vivo. This can differ significantly from the controlled concentrations in an in vitro assay.
-
Off-Target Effects: While this compound is selective for the KOR, it has been reported to have some affinity for the mu-opioid receptor (MOR), acting as a partial agonist.[1][3] This off-target activity could contribute to the observed in vivo phenotype.
-
Complex Biological Environment: In vivo, the KOR is present in various cell types and tissues, and its signaling is influenced by the local environment, including the presence of endogenous ligands and interacting proteins, which is not fully recapitulated in a simplified in vitro system.
Troubleshooting Steps:
-
Correlate PK/PD Data: Relate the observed behavioral effects to the measured plasma and brain concentrations of this compound.
-
Use Receptor Knockout/Antagonist Models: To confirm that the in vivo effect is KOR-mediated, use KOR knockout animals or pretreat with a selective KOR antagonist.[3]
-
Investigate Potential Off-Target Engagement: Consider whether the observed effect could be due to interaction with other receptors, such as the MOR. This can be tested using selective antagonists for those receptors.
Quantitative Data Summary
The following table summarizes key pharmacological parameters for this compound and a common reference agonist, U-50,488H. Note that these values can vary depending on the experimental conditions as discussed in the FAQs.
| Compound | Assay | Cell Line | Receptor | Parameter | Value | Reference |
| This compound | cAMP Inhibition | HEK293 | Human KOR | EC50 | 0.17 ± 0.04 nM | [1] |
| β-arrestin Recruitment | U2OS | Human KOR | EC50 | Varies by study | [5] | |
| [³⁵S]GTPγS Binding | CHO | Human KOR | EC50 | ~0.1 nM | [1] | |
| [³⁵S]GTPγS Binding | CHO | Human MOR | EC50 | 3.11 ± 0.63 nM | [1] | |
| U-50,488H | cAMP Inhibition | HEK293 | Human KOR | EC50 | 1.61 ± 0.19 nM | [1] |
| β-arrestin Recruitment | U2OS | Human KOR | EC50 | Varies by study | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: GloSensor™ cAMP Assay for G Protein Signaling
Objective: To measure the inhibition of cyclic AMP (cAMP) production following KOR activation by this compound.
Materials:
-
HEK293 cells stably expressing the human kappa-opioid receptor (HEK293-KOR).[5]
-
GloSensor™ cAMP Reagent (Promega).
-
Forskolin.
-
This compound and reference agonists.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
Methodology:
-
Cell Plating: Seed HEK293-KOR cells in white, opaque assay plates at a density optimized for your instrument and allow them to attach overnight.
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Reagent Incubation: Remove the cell culture medium and add the GloSensor™ cAMP Reagent. Incubate at room temperature for the time specified by the manufacturer.
-
Compound Preparation: Prepare serial dilutions of this compound and any reference compounds in the appropriate assay buffer.
-
Compound Addition: Add the diluted compounds to the wells.
-
Stimulation: Add forskolin to all wells (except for negative controls) to stimulate adenylyl cyclase. The final concentration of forskolin should be optimized to produce a robust cAMP signal (typically in the low micromolar range).
-
Incubation: Incubate the plates at room temperature for 15-30 minutes.
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The decrease in luminescence is proportional to the inhibition of cAMP production. Plot the data as a percentage of the forskolin-stimulated signal versus the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.
Protocol 2: PathHunter® β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the KOR upon agonist stimulation.
Materials:
-
U2OS cells stably co-expressing the KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag (DiscoverX).[5]
-
PathHunter® Detection Reagents (DiscoverX).
-
This compound and reference agonists.
-
White, opaque 96-well or 384-well assay plates.
-
Luminometer.
Methodology:
-
Cell Plating: Plate the PathHunter® cells in white, opaque assay plates and incubate overnight.[6]
-
Compound Preparation: Prepare serial dilutions of this compound and reference agonists.
-
Compound Addition: Add the diluted compounds to the cells and incubate at 37°C for 60-90 minutes.
-
Detection Reagent Addition: Prepare and add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubation: Incubate the plates at room temperature for 60 minutes.
-
Luminescence Reading: Measure the chemiluminescent signal using a plate-reading luminometer.[6]
-
Data Analysis: The increase in luminescence corresponds to the recruitment of β-arrestin. Plot the relative light units (RLU) versus the log of the agonist concentration and fit to a dose-response curve to determine EC50 and Emax.
Visualizations
The following diagrams illustrate key concepts related to this compound signaling and experimental workflows.
Caption: Canonical G-protein signaling pathway for this compound.
References
- 1. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 6S-Nalfurafine Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for 6S-Nalfurafine receptor binding assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound receptor binding experiments.
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Inappropriate blocking agent. 4. Lipophilicity of this compound or radioligand causing sticking to filters or vials. | 1. Reduce the concentration of the radioligand. For competition assays, use a radioligand concentration at or below its Kd.[1] 2. Increase the number and/or volume of wash steps with ice-cold buffer. 3. Optimize the blocking agent in the assay buffer (e.g., Bovine Serum Albumin - BSA). 4. Pre-soak filters in a solution like 0.3% polyethyleneimine (PEI).[2] Consider using different filter types. |
| Low or No Specific Binding | 1. Degraded receptor preparation. 2. Inactive radioligand. 3. Incorrect assay buffer composition (pH, ions). 4. Insufficient incubation time to reach equilibrium. | 1. Prepare fresh cell membranes or receptor source. Store aliquots at -80°C to avoid multiple freeze-thaw cycles.[3] 2. Check the age and storage conditions of the radioligand. Purchase fresh stock if necessary. 3. Verify the pH and ionic strength of the buffer. Typically, a Tris-HCl buffer (pH 7.4) is used.[4][5] 4. Determine the optimal incubation time by performing a time-course experiment to ensure binding has reached a steady state.[5] |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. 4. Inconsistent washing of filters. | 1. Use calibrated pipettes and ensure consistent technique. 2. Gently vortex or mix all solutions before adding them to the assay plate. 3. Use a temperature-controlled incubator or water bath.[5] 4. Ensure each filter is washed with the same volume of buffer for the same duration. |
| Unexpected Agonist/Antagonist Behavior | 1. Assay is not measuring the intended signaling pathway. 2. This compound is a biased agonist. 3. Presence of endogenous GTP in membrane preparations. | 1. Use a functional assay like [35S]GTPγS binding to confirm agonism.[3][6] 2. Nalfurafine shows bias towards G-protein signaling over β-arrestin recruitment.[7][8] The observed effect can depend on the specific pathway being assayed. 3. For [35S]GTPγS assays, the presence of GDP is often required to ensure the binding of [35S]GTPγS upon agonist stimulation. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary target?
This compound (also known as Nalfurafine or TRK-820) is a potent and selective agonist for the kappa opioid receptor (KOR).[9][10] It is clinically used as an antipruritic drug.[4]
2. Which radioligand is typically used for KOR binding assays with this compound?
Commonly used radioligands for competition binding assays at the KOR include [3H]diprenorphine ([3H]DPN) and [3H]U69,593.[4][11]
3. What are the typical binding affinities (Ki) of this compound for opioid receptors?
The binding affinity of this compound can vary between studies and experimental conditions. However, it generally shows high affinity for the kappa opioid receptor (KOR), with lower affinity for the mu (MOR) and delta (DOR) opioid receptors.
| Receptor | Reported Ki Range (nM) |
| Kappa (KOR) | 0.075 - 3.5 |
| Mu (MOR) | 0.43 - 53 |
| Delta (DOR) | 51 - 1200 |
| (Data compiled from multiple sources)[12] |
4. How does this compound activate the kappa opioid receptor?
Upon binding to the KOR, this compound stabilizes a receptor conformation that preferentially activates G-protein signaling pathways over the β-arrestin pathway. This is known as biased agonism.[7][8] The activated G-protein (typically Gαi/o) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
5. What is a [35S]GTPγS binding assay and why is it useful for studying this compound?
A [35S]GTPγS binding assay is a functional assay that measures the activation of G-proteins upon agonist binding to a GPCR like the KOR.[6] It directly assesses the first step in the G-protein signaling cascade. This assay is useful to determine the potency (EC50) and efficacy (Emax) of this compound as a KOR agonist and can distinguish between full agonists, partial agonists, and antagonists.[3][6]
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a general guideline for a competition binding assay to determine the affinity of this compound for the KOR using a radiolabeled ligand like [3H]diprenorphine.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human KOR.
-
Radioligand: [3H]diprenorphine.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled KOR agonist like U50,488.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [3H]diprenorphine (typically at or below its Kd).
-
Varying concentrations of this compound (for the competition curve) or buffer (for total binding) or the non-specific binding control.
-
Cell membrane preparation (15-20 µg of protein per well).[11]
-
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[2][11]
-
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[11]
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This protocol outlines a functional assay to measure the activation of G-proteins by this compound.
Materials:
-
Cell Membranes: From cells expressing KOR.
-
Radioligand: [35S]GTPγS.
-
Agonist: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.[3]
-
GDP: To a final concentration of ~10-30 µM.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation (around 10 µg).[3]
-
Add the desired concentrations of this compound.
-
Add GDP to each well.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Plot the stimulated binding against the log concentration of this compound to determine EC50 and Emax values.
Visualizations
Caption: this compound signaling at the Kappa Opioid Receptor.
Caption: Workflow for a this compound competition binding assay.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Long-acting κ Opioid Antagonists Disrupt Receptor Signaling and Produce Noncompetitive Effects by Activating c-Jun N-terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in behavioral responses to 6S-Nalfurafine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in behavioral responses to 6S-Nalfurafine.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-subject variability in the anti-pruritic response to this compound in our mouse model. What are the potential causes?
A1: Variability in the anti-pruritic response can stem from several factors:
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Genetic Background: Different mouse strains can exhibit varied responses to kappa-opioid receptor (KOR) agonists. It is crucial to use a consistent and well-characterized strain for all experiments.
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Sex Differences: The kappa-opioid system can be influenced by sex hormones, potentially leading to different sensitivities to this compound between male and female animals. Ensure that both sexes are adequately represented and analyzed separately.
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Stress and Handling: Stress from handling and experimental procedures can significantly impact the endogenous opioid system and alter behavioral responses. Consistent and gentle handling protocols are essential to minimize this variability.
-
Route of Administration and Pharmacokinetics: The bioavailability and metabolism of this compound can differ based on the route of administration (e.g., intraperitoneal, subcutaneous, oral). Ensure the chosen route provides consistent drug exposure. After a single oral administration of 2.5 μg in human hemodialysis patients, the time to maximum concentration (Tmax) was 4.25 hours, and the maximum concentration (Cmax) was 3.15 pg/mL.[1] Repeated administration can alter these pharmacokinetic parameters.[1]
-
Health Status of Animals: Underlying health issues can affect drug metabolism and overall behavior, contributing to variability. Only healthy animals should be included in studies.
Q2: Our attempts to establish conditioned place preference (CPP) or aversion (CPA) with this compound have yielded inconsistent results. Why might this be?
A2: this compound has an atypical profile in reward- and aversion-related behaviors compared to other KOR agonists like U-50488.
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Atypical KOR Agonist Profile: Unlike many KOR agonists that reliably produce CPA, this compound often shows a neutral or even slightly preferential effect in CPP/CPA paradigms at therapeutic doses.[2][3] It is important to note that some studies have reported CPA with nalfurafine at higher doses in rodents.[4]
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Biased Agonism: this compound is a G protein-biased agonist at the kappa-opioid receptor.[5][6] The signaling pathways associated with reward and aversion are complex, and this biased agonism may not fully engage the pathways that mediate the aversive effects seen with other KOR agonists.
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Experimental Design: The specifics of the CPP protocol, such as the conditioning schedule, dose, and the distinctiveness of the conditioning chambers, can significantly influence the outcome. A well-controlled and standardized protocol is critical.
Q3: We are seeing a discrepancy in the analgesic effects of this compound in different pain models. Is this expected?
A3: Yes, it is not uncommon to observe differential efficacy of an analgesic in various pain models.
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Pain Modality: this compound appears to be more effective against inflammatory and mechanical pain models compared to high-intensity thermal pain.[3][7] The underlying neurobiology of different pain types varies, and a compound's mechanism of action may be more relevant to certain pathways.
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Dose-Response Relationship: The analgesic effects of this compound are dose-dependent. It is crucial to perform a thorough dose-response study in your specific pain model to identify the optimal therapeutic window.
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Species and Strain Differences: As with other behavioral responses, the analgesic effects can vary between different species and strains of animals.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Stress-Induced Hyper- or Hypo-activity | Acclimatize animals to the testing room and apparatus for several days before the experiment. Handle animals gently and consistently. |
| Novelty of the Environment | Habituate animals to the testing chambers to reduce novelty-induced exploratory behavior that can mask drug effects. |
| Side Effects at Higher Doses | High doses of KOR agonists can induce sedation or motor incoordination.[3] Perform a dose-response study to identify a dose that produces the desired behavioral effect without significant motor impairment. |
| Circadian Rhythm | Test animals at the same time of day for all experimental sessions to minimize variability due to circadian fluctuations in activity. |
Issue 2: Inconsistent Results in Self-Administration Studies
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Reinforcing Properties of this compound | This compound itself does not typically serve as a reinforcer in self-administration paradigms. It is more commonly studied for its ability to modulate the reinforcing effects of other drugs, such as opioids.[4][8][9] |
| Training Protocol | Ensure a robust and stable baseline of self-administration for the primary reinforcer before introducing this compound. The schedule of reinforcement (e.g., fixed ratio, progressive ratio) can influence the outcome. |
| Dose Selection | The dose of this compound is critical. A dose-response curve should be established to determine the effective range for modulating the self-administration of the primary reinforcer. |
| Catheter Patency | In intravenous self-administration studies, regularly check catheter patency to ensure accurate drug delivery. |
Quantitative Data Summary
Table 1: In Vitro Potency of Nalfurafine at Rodent and Human Kappa-Opioid Receptors
| Species | Signaling Pathway | EC50 | Efficacy (relative to U50,488) |
| Rat (rKOR) | ERK1/2 Activation (G protein-dependent) | 500 pM | 1.0 |
| p38 Activation | 5.2 nM | 1.1 | |
| Human (hKOR) | ERK1/2 Activation (G protein-dependent) | 1.4 nM | 0.99 |
| p38 Activation | 110 nM | 1.0 | |
| Data from Schattauer et al., 2017[5] |
Table 2: Behavioral Effects of Nalfurafine in Rodents
| Behavioral Assay | Species/Strain | Dose Range | Observed Effect |
| Anti-scratching | Mice | 6.6–10 μg/kg | Inhibition of scratching induced by various pruritogens |
| Conditioned Place Aversion (CPA) | Mice | up to 20 μg/kg | No CPA observed |
| Locomotor Activity | Mice | up to 30 μg/kg | No significant effect on motor activity |
| Alcohol Intake | C57BL/6J Mice | 0.3–10 µg/kg (i.p.) | Dose-dependent decrease in alcohol intake and preference |
| Oxycodone Self-Administration | Male Sprague-Dawley Rats | 0.0032 mg/kg/injection (i.v.) | Blocked acquisition of oxycodone self-administration when combined with oxycodone |
| Acid-Stimulated Stretching | Male Sprague-Dawley Rats | 0.001–0.1 mg/kg (i.p.) | Dose-dependent decrease in stretching |
| Data compiled from various sources[2][3][4] |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral chamber.
-
Habituation (Day 1): Allow animals to freely explore all three chambers for 15-30 minutes to establish baseline preference. Record the time spent in each chamber.
-
Conditioning (Days 2-9):
-
Conduct two conditioning sessions per day, separated by at least 4 hours.
-
Morning Session: Administer this compound (at the desired dose) and confine the animal to one of the conditioning chambers for 30 minutes.
-
Afternoon Session: Administer vehicle and confine the animal to the opposite conditioning chamber for 30 minutes.
-
The drug-paired chamber should be counterbalanced across subjects (unbiased design).
-
-
Test (Day 10): Place the animal in the neutral chamber with free access to all chambers for 15-30 minutes, with no drug administration. Record the time spent in each chamber.
-
Data Analysis: Compare the time spent in the drug-paired chamber during the test phase to the time spent in the same chamber during the habituation phase.
Intravenous Self-Administration Protocol
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal under anesthesia. Allow for a recovery period of at least 5-7 days.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump.
-
Acquisition of Self-Administration (Primary Reinforcer):
-
Train animals to press the active lever to receive an intravenous infusion of a primary reinforcer (e.g., oxycodone). Each infusion is paired with a cue light.
-
Initially, use a fixed-ratio 1 (FR1) schedule (one press = one infusion).
-
Continue training until a stable baseline of responding is achieved.
-
-
Testing the Effect of this compound:
-
Co-administration: Mix this compound with the primary reinforcer in the infusion syringe and assess changes in self-administration behavior.
-
Pre-treatment: Administer this compound systemically before the self-administration session and evaluate the effect on responding for the primary reinforcer.
-
-
Data Analysis: The primary dependent measure is the number of infusions earned. Other measures include active and inactive lever presses.
Visualizations
Caption: this compound Signaling Pathway
Caption: Troubleshooting Workflow for Variability
References
- 1. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of clinically utilized kappa opioid receptor agonist nalfurafine with low-dose naltrexone reduces excessive alcohol drinking in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kappa-opioid receptor agonist, nalfurafine, blocks acquisition of oxycodone self-administration and oxycodone’s conditioned rewarding effects in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. researchgate.net [researchgate.net]
How to control for hormonal changes induced by 6S-Nalfurafine in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6S-Nalfurafine. The focus is on identifying and controlling for hormonal changes induced by this kappa-opioid receptor (KOR) agonist to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary hormonal changes observed with this compound administration?
A1: The most consistently reported hormonal change is a transient increase in serum prolactin levels.[1][2][3] This effect is a known class effect of KOR agonists.[4] Less consistently, transient decreases in thyroid-stimulating hormone (TSH) and testosterone have also been reported in clinical settings.[3][5]
Q2: What is the mechanism behind this compound-induced hyperprolactinemia?
A2: this compound, as a KOR agonist, is understood to increase prolactin secretion indirectly. KORs are located on tuberoinfundibular dopamine (TIDA) neurons in the hypothalamus. Activation of these receptors inhibits the release of dopamine into the portal blood supplying the anterior pituitary gland. Since dopamine tonically inhibits prolactin secretion from pituitary lactotrophs, a reduction in dopamine leads to a disinhibition of these cells and a subsequent increase in prolactin release.[4]
Q3: How quickly do prolactin levels change after this compound administration, and how long does the effect last?
A3: In preclinical models (mice), a significant increase in serum prolactin is observed as early as 15-30 minutes after intraperitoneal injection.[2] The effect appears to be dose-dependent and transient, with levels beginning to decline after the peak.[2] In clinical trials, these hormonal changes are also described as transient, tending to return to baseline levels after the treatment period.[4][5]
Q4: Can hormonal changes induced by this compound confound my experimental results?
A4: Yes. Prolactin, TSH, and testosterone are involved in a wide range of physiological processes, including metabolism, reproduction, immune function, and behavior. If your research endpoints are sensitive to fluctuations in these hormones, failing to account for this compound's endocrine effects could lead to misinterpretation of the data. This is a critical confounding factor to consider in study design.[6][7]
Q5: Should I include both male and female subjects in my preclinical studies?
A5: Yes, whenever feasible. Sex hormones can influence the baseline levels and reactivity of the hormonal systems affected by this compound. Including both sexes is crucial for understanding if the hormonal (and therapeutic) effects of the drug differ between males and females, which enhances the translational relevance of the findings.[8]
Troubleshooting Guide
Issue: My primary endpoint could be influenced by prolactin. How can I isolate the direct effects of this compound?
Solution:
-
Pharmacological Blockade: Use a KOR antagonist, such as nor-binaltorphimine (nor-BNI), as a control. Pre-treatment with a KOR antagonist should block both the intended effects of this compound and the associated rise in prolactin.[9] This helps confirm that your observed effects are KOR-mediated.
-
Include a Positive Control for Hyperprolactinemia: Administer a compound that increases prolactin through a non-KOR mechanism (e.g., a dopamine D2 receptor antagonist like haloperidol). This can help you differentiate the effects of hyperprolactinemia itself from other KOR-mediated effects of this compound.
-
Statistical Analysis: Measure prolactin levels in all treatment groups. You can then use statistical methods, such as analysis of covariance (ANCOVA), with prolactin levels as a covariate to statistically control for its influence on your primary endpoint.
Issue: I am unsure when to collect blood samples to measure hormonal changes.
Solution:
-
Time-Course Pilot Study: If feasible, conduct a pilot study to determine the peak time of hormonal change for your specific dose, route of administration, and animal model. Based on existing preclinical data, sampling at baseline (pre-dose) and at 15, 30, 60, and 120 minutes post-dose would be a comprehensive approach to capture the prolactin peak.[2]
-
Standardized Single Time Point: If a full time-course is not possible, standardize your sample collection to a single, consistent time point post-administration for all subjects. A 30-minute time point is a reasonable choice for prolactin based on published data.[2]
Issue: My results are highly variable between animals.
Solution:
-
Control for Environmental Stressors: The hypothalamic-pituitary-adrenal (HPA) axis, which can be influenced by opioids, is highly sensitive to stress.[10][11] Ensure consistent and minimal handling, stable housing conditions, and acclimatization to the experimental procedures to reduce stress-induced hormonal fluctuations that can increase data variability.
-
Standardize Procedures: Factors such as the time of day of dosing and sample collection should be kept constant, as many hormones follow a circadian rhythm.
-
Increase Sample Size: If variability remains high despite controls, a larger sample size may be necessary to achieve sufficient statistical power to detect true effects.[12]
Data on Hormonal Changes
Table 1: Quantitative Prolactin Response to this compound in Mice
| Dose (µg/kg, i.p.) | Time Post-Injection (min) | Serum Prolactin (ng/mL, Mean ± SEM) | Fold Change vs. Saline |
| Saline | 30 | ~5 | 1.0 |
| 3 | 30 | ~25 | ~5.0 |
| 10 | 30 | ~45 | ~9.0 |
| 30 | 30 | ~50 | ~10.0 |
| 10 | 15 | ~60 | ~12.0 |
| 10 | 30 | ~45 | ~9.0 |
| 10 | 60 | ~20 | ~4.0 |
| 10 | 120 | ~10 | ~2.0 |
| Data are approximated from graphical representations in Dunn et al., 2019. |
Table 2: Summary of Hormonal Changes Observed in Clinical Trials
| Hormone | Direction of Change | Onset/Duration | Doses |
| Prolactin | Increase | Transient | 2.5 µg and 5 µg |
| Thyroid-Stimulating Hormone (TSH) | Decrease | Transient | 2.5 µg and 5 µg |
| Testosterone | Decrease | Transient | 2.5 µg and 5 µg |
| Based on reports from human clinical trials.[3][5] |
Experimental Protocols
Protocol 1: Measurement of Serum Prolactin in Rodents
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week and to handling for several days before the experiment to minimize stress.
-
Baseline Blood Sample: Collect a baseline blood sample (T=0) prior to drug administration. For serial sampling, a tail-nick or saphenous vein puncture is appropriate. For a single time point, cardiac puncture under terminal anesthesia can be used.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Dose Blood Sampling: Collect blood samples at specified time points (e.g., 30 minutes post-injection).[2] Collect blood into serum separator tubes.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Sample Storage: Aliquot the resulting serum into clean microcentrifuge tubes and store at -80°C until analysis.
-
Hormone Quantification: Analyze serum prolactin concentrations using a commercially available, species-specific ELISA kit according to the manufacturer's instructions.
Protocol 2: Experimental Design to Control for Hormonal Confounding Factors
-
Group Allocation: Randomly assign animals to the following experimental groups (minimum):
-
Group 1: Vehicle Control (e.g., Saline)
-
Group 2: this compound (Therapeutic Dose)
-
Group 3: KOR Antagonist (e.g., nor-BNI) + this compound
-
Group 4: KOR Antagonist alone
-
-
Antagonist Pre-treatment: Administer the KOR antagonist (Group 3 and 4) at the appropriate pre-treatment time before this compound administration (nor-BNI often requires a long pre-treatment time, e.g., 2-24 hours).
-
Drug Administration: Administer this compound (Group 2 and 3) or its vehicle (Group 1 and 4).
-
Endpoint Measurement: At the appropriate time point, perform the primary behavioral or physiological measurement.
-
Hormone Measurement: Immediately following the primary endpoint measurement, collect blood samples from all animals to quantify hormone levels as described in Protocol 1.
-
Data Analysis: Compare the primary endpoint across all four groups. If the effect of this compound (Group 2) is blocked by the antagonist (Group 3), it confirms a KOR-mediated mechanism. Correlate the primary endpoint with hormone levels to assess the contribution of the hormonal changes.
Visualizations
Caption: KOR activation by this compound inhibits dopamine release, increasing prolactin.
Caption: Workflow for controlling hormonal confounding variables in this compound studies.
References
- 1. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Sex Differences in Preclinical Pharmacology Research: How Far Is Left to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of the hypothalamic-pituitary-adrenal axis with the opioid antagonist nalmefene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. osteology.org [osteology.org]
Validation & Comparative
Comparative analysis of 6S-Nalfurafine and other KOR agonists like U-50,488H
A Comparative Analysis of 6S-Nalfurafine and U-50,488H for Kappa-Opioid Receptor Research
In the field of opioid pharmacology, the kappa-opioid receptor (KOR) has emerged as a critical target for the development of therapeutics for pain, pruritus, and addiction, devoid of the severe side effects associated with mu-opioid receptor (MOR) agonists. This guide provides a detailed comparative analysis of two prominent KOR agonists: this compound (Nalfurafine) and U-50,488H. While both are potent KOR agonists, they exhibit distinct pharmacological profiles, particularly concerning their downstream signaling and in vivo effects. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in KOR-targeted research.
In Vitro Pharmacological Profile
The fundamental differences between this compound and U-50,488H can be observed at the molecular level through their interaction with the KOR and subsequent initiation of intracellular signaling cascades. U-50,488H is considered a prototypical non-biased or balanced KOR agonist, activating both G-protein-dependent and β-arrestin-dependent signaling pathways. In contrast, this compound is characterized as a G-protein biased agonist, showing a preference for the G-protein signaling pathway over β-arrestin recruitment. This bias is hypothesized to contribute to its unique in vivo profile, particularly its reduced aversion and dysphoric effects compared to traditional KOR agonists like U-50,488H.
Binding Affinity and Functional Activity
The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of this compound and U-50,488H at the KOR. These values are compiled from various studies and represent the potency and efficacy of these compounds in activating G-protein and β-arrestin pathways.
Table 1: KOR Binding Affinity (Ki)
| Compound | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| This compound | 0.13 - 0.25 | [3H]Diprenorphine | Guinea pig brain | [1] |
| U-50,488H | 0.2 - 9.04 | [3H]Diprenorphine / [3H]-U-69,593 | Guinea pig brain / Rat brain | [2][3] |
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding & cAMP Inhibition)
| Compound | Assay | EC50 (nM) | Emax (%) | Cell Line | Reference |
| This compound | [³⁵S]GTPγS | 0.097 - 1.5 | ~91 - 100 | CHO-hKOR | [4] |
| U-50,488H | [³⁵S]GTPγS | 9.31 - 25.56 | 93 - 100 | CHO-hKOR | [2][4] |
| This compound | cAMP | 0.1 - 0.72 | ~100 | CHO-K1 | [5] |
| U-50,488H | cAMP | 0.45 - 1.2 | ~100 | CHO-K1 | [5] |
Table 3: β-Arrestin 2 Recruitment
| Compound | Assay | EC50 (nM) | Emax (%) | Cell Line | Reference |
| This compound | PathHunter | 1.4 - 15.8 | ~90 - 129 | HEK293 / U2OS | [6][7] |
| U-50,488H | PathHunter | ~100 - 200 | 100 | HEK293 / U2OS | [6][7] |
Signaling Pathways
The differential engagement of G-protein and β-arrestin pathways by this compound and U-50,488H is a key determinant of their distinct pharmacological profiles. The following diagrams illustrate these signaling cascades.
In Vivo Effects
The distinct in vitro signaling profiles of this compound and U-50,488H translate to notable differences in their in vivo effects. Both compounds are effective analgesics and antipruritics. However, U-50,488H is associated with significant aversive and sedative side effects, which have limited its clinical development.[8][9] In contrast, this compound exhibits a more favorable side-effect profile, with a reduced propensity to induce conditioned place aversion (CPA), a preclinical measure of dysphoria, and sedation at therapeutic doses.[10][11]
Table 4: Comparative In Vivo Effects
| Effect | This compound | U-50,488H | Animal Model |
| Antinociception | Effective | Effective | Mouse (hot plate, tail-flick) |
| Antipruritus | Effective | Effective | Mouse (compound 48/80, chloroquine-induced scratching) |
| Conditioned Place Aversion (CPA) | Low to no aversion at analgesic doses | Significant aversion | Mouse, Rat |
| Sedation/Motor Incoordination | Minimal at analgesic doses | Significant | Mouse (rotarod, open field) |
Experimental Protocols
A brief overview of the key experimental methodologies cited in this guide is provided below.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a ligand for a receptor.
-
Methodology:
-
Prepare cell membranes from tissues or cultured cells expressing the KOR.
-
Incubate the membranes with a constant concentration of a radiolabeled KOR ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound or U-50,488H).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To measure G-protein activation by a GPCR agonist.
-
Methodology:
-
Prepare cell membranes expressing the KOR.
-
Incubate the membranes with a sub-saturating concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) in the presence of varying concentrations of the agonist.
-
Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of membrane-bound [³⁵S]GTPγS by scintillation counting.
-
Plot the data to determine the EC50 (potency) and Emax (efficacy) of the agonist.[12][13][14]
-
cAMP Inhibition Assay
-
Objective: To measure the functional consequence of Gi/o-coupled GPCR activation (inhibition of adenylyl cyclase).
-
Methodology:
-
Use whole cells expressing the KOR.
-
Stimulate adenylyl cyclase with forskolin to increase intracellular cAMP levels.
-
Treat the cells with varying concentrations of the KOR agonist.
-
Activation of the Gi/o-coupled KOR inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).
-
Determine the EC50 and Emax for the agonist-induced inhibition of cAMP production.[5][15][16]
-
β-Arrestin Recruitment Assay (e.g., PathHunter®)
-
Objective: To measure the recruitment of β-arrestin to an activated GPCR.
-
Methodology:
-
Use a genetically engineered cell line co-expressing the KOR fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary fragment (Enzyme Acceptor).
-
Treat the cells with the test agonist.
-
Agonist-induced activation and phosphorylation of the KOR leads to the recruitment of the β-arrestin-Enzyme Acceptor fusion protein.
-
The proximity of the two β-galactosidase fragments results in the formation of a functional enzyme.
-
Add a chemiluminescent substrate and measure the light output, which is proportional to the extent of β-arrestin recruitment.
-
Determine the EC50 and Emax for β-arrestin recruitment.[6][7][17][18][19]
-
Conditioned Place Aversion (CPA)
-
Objective: To assess the aversive (dysphoric) properties of a drug.
-
Methodology:
-
Pre-conditioning Phase: Allow the animal (mouse or rat) to freely explore a two-chambered apparatus and measure the baseline preference for each chamber.
-
Conditioning Phase: Over several days, confine the animal to one chamber after administering the test drug (e.g., U-50,488H) and to the other chamber after administering vehicle.
-
Test Phase: Place the animal back in the apparatus with free access to both chambers and record the time spent in each.
-
A significant decrease in time spent in the drug-paired chamber compared to baseline indicates a conditioned place aversion.[8][20][21]
-
Rotarod Test
-
Objective: To evaluate motor coordination and balance.
-
Methodology:
Conclusion
The comparative analysis of this compound and U-50,488H highlights the importance of signaling bias in KOR agonist drug development. While both are potent KOR agonists, the G-protein bias of this compound is associated with a more favorable in vivo profile, characterized by potent antipruritic and analgesic effects with a reduced liability for aversion and sedation. U-50,488H, as a balanced agonist, serves as a valuable research tool for studying the full spectrum of KOR-mediated effects, including those mediated by the β-arrestin pathway. This guide provides a foundational resource for researchers to select the appropriate KOR agonist for their specific experimental needs and to advance the development of safer and more effective KOR-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. biocompare.com [biocompare.com]
- 8. pnas.org [pnas.org]
- 9. biocytogen.com [biocytogen.com]
- 10. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 11. Frontiers | Agonist-Promoted Phosphorylation and Internalization of the Kappa Opioid Receptor in Mouse Brains: Lack of Connection With Conditioned Place Aversion [frontiersin.org]
- 12. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. PathHunter® eXpress OPRM1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 18. PathHunter® eXpress rOPRM1 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. researchgate.net [researchgate.net]
- 21. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 24. MPD: JaxCC1: project protocol [phenome.jax.org]
- 25. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of 6S-Nalfurafine's Antipruritic Effects: A Comparative Analysis
A comprehensive review of the clinical efficacy and mechanistic underpinnings of 6S-Nalfurafine in the management of pruritus, benchmarked against alternative therapeutic modalities.
This guide provides a detailed comparison of this compound with other antipruritic agents, supported by data from multiple clinical and preclinical studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the performance and mechanisms of these treatments.
Comparative Efficacy of Antipruritic Agents
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the efficacy of this compound and alternative treatments for pruritus. The primary endpoint for comparison is the reduction in itch intensity, commonly measured using the Visual Analog Scale (VAS).
Table 1: Efficacy of this compound in Uremic Pruritus (Hemodialysis Patients)
| Study | Dosage | Treatment Duration | Mean Decrease in VAS from Baseline (mm) | Placebo Group Mean Decrease (mm) | Statistical Significance |
| Large-scale Japanese Phase III trial[1][2][3] | 2.5 µ g/day , oral | 2 weeks | 23 | 13 | Significant |
| 5 µ g/day , oral | 2 weeks | 22 | 13 | Significant | |
| Chinese Phase III bridging study[4][5] | 2.5 µ g/day , oral | 14 days | 8.81 (difference from placebo) | - | Not statistically significant |
| 5 µ g/day , oral | 14 days | 11.37 (difference from placebo) | - | p = .041 | |
| Long-term open-label trial[1][2] | 5 µ g/day , oral | 52 weeks | Maintained antipruritic effect | - | - |
Table 2: Efficacy of this compound in Pruritus Associated with Chronic Liver Disease
| Study | Dosage | Treatment Duration | Mean Decrease in VAS from Baseline (mm) | Placebo Group Mean Decrease (mm) | Statistical Significance |
| Randomized, double-blind trial[6] | 2.5 µ g/day , oral | 12 weeks | 41.6 | 32 | p = .007 |
| 5 µ g/day , oral | 12 weeks | 39.3 | 32 | p = .03 |
Table 3: Comparative Efficacy of Alternative Antipruritic Agents
| Agent/Treatment | Mechanism of Action | Condition | Reported Efficacy | Reference(s) |
| Difelikefalin | Peripherally restricted KOR agonist | Uremic Pruritus | FDA-approved; significantly reduces itch intensity in hemodialysis patients.[7][8] | [7][8] |
| Nalbuphine | Mixed KOR agonist/MOR antagonist | Prurigo Nodularis | Statistically significant reductions in pruritus.[9] | [9] |
| Gabapentin | Modulates neuropathic pain | Uremic Pruritus | Considered highly effective for pruritus relief in hemodialysis patients.[10] | [10] |
| Narrow-Band UVB Phototherapy | Multiple, including anti-inflammatory effects | Uremic Pruritus | Significant reduction in VAS and Shiratori scores; effects maintained post-treatment.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials cited in this guide.
Protocol: Randomized, Double-Blind, Placebo-Controlled Trial of Oral Nalfurafine for Uremic Pruritus[1][2][3]
-
Objective: To evaluate the efficacy and safety of oral nalfurafine hydrochloride for intractable pruritus in hemodialysis patients.
-
Study Design: A large-scale, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: 337 hemodialysis patients with pruritus resistant to conventional treatments.
-
Intervention: Patients were randomly assigned to one of three groups:
-
Nalfurafine 2.5 µ g/day
-
Nalfurafine 5 µ g/day
-
Placebo
-
-
Treatment Duration: 2 weeks.
-
Primary Endpoint: The mean decrease in the Visual Analog Scale (VAS) for pruritus from baseline.
-
Key Assessments: VAS scores, safety assessments including adverse events.
Protocol: Comparison of Nalfurafine and Narrow-Band UVB Phototherapy[11]
-
Objective: To compare the efficacy of nalfurafine with narrow-band ultraviolet B (NB-UVB) phototherapy in hemodialysis patients with pruritus.
-
Study Design: A comparative clinical study.
-
Patient Population: 20 hemodialysis patients.
-
Interventions:
-
Nalfurafine treatment group.
-
NB-UVB phototherapy group.
-
-
Treatment Duration: 4 weeks.
-
Key Assessments: Visual Analog Scale (VAS) score, Shiratori score, skin inflammatory cytokine levels, and blood calcium/phosphate/vitamin D levels were measured before, during, and after the 4-week treatment period.
Signaling Pathways and Experimental Workflow
Visualizing complex biological and experimental processes can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway for this compound and a typical clinical trial workflow.
Caption: Signaling pathway of this compound's antipruritic action.
Caption: Workflow of a randomized controlled clinical trial.
Discussion
This compound has consistently demonstrated efficacy in reducing pruritus, particularly in patients with uremic pruritus and chronic liver disease.[1][2][6][9] Its mechanism of action as a selective kappa-opioid receptor (KOR) agonist is a key differentiator from many traditional antipruritic agents like antihistamines.[1][12] The activation of KORs, both centrally and peripherally, is believed to suppress the itch signaling pathways.[13][14]
When compared to other KOR agonists, such as the peripherally restricted difelikefalin, nalfurafine offers the advantage of oral administration.[7][9] However, the potential for central nervous system side effects, although generally reported as mild (e.g., insomnia, somnolence), should be considered.[4][9] Alternatives like gabapentin have shown strong efficacy in uremic pruritus, suggesting that multiple mechanistic approaches can be effective.[10] Non-pharmacological interventions like NB-UVB phototherapy also present a viable and effective treatment option with a different safety profile.[11]
The choice of an antipruritic agent will depend on the underlying cause of the pruritus, patient comorbidities, and the desired route of administration. The data presented in this guide underscore the robust antipruritic effects of this compound and provide a framework for its comparison with other available therapies. Further head-to-head clinical trials would be beneficial to more definitively establish the comparative efficacy and safety of these agents.
References
- 1. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Nalfurafine hydrochloride to treat pruritus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JMIR Dermatology - Novel Kappa-Opioid Receptor Agonist for the Treatment of Cholestatic Pruritus: Systematic Review [derma.jmir.org]
- 7. researchgate.net [researchgate.net]
- 8. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of different systemic drugs in the treatment of uremic pruritus among hemodialysis patients: a network meta-analysis based on randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of effect and mechanism between nalfurafine hydrochloride and narrow-band ultraviolet B phototherapy in the treatment of pruritus in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic Kappa Opioid Receptor Agonists in the Treatment of Chronic Pruritus: A Literature Review | HTML | Acta Dermato-Venereologica [medicaljournals.se]
- 13. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
A Comparative Analysis of the In Vivo Efficacy of Nalfurafine and Its Analogs
An Objective Examination of Kappa-Opioid Receptor Agonists for Researchers and Drug Development Professionals
Nalfurafine is a clinically approved drug in Japan for the treatment of intractable pruritus in patients undergoing hemodialysis and those with chronic liver diseases.[1][2][3] Its unique pharmacological profile, characterized by potent antipruritic effects without the typical KOR agonist-induced side effects like dysphoria and psychotomimesis, has made it a subject of extensive research.[4][5][6] Understanding the in vivo efficacy of Nalfurafine and its analogs is crucial for the development of safer and more effective KOR-targeted therapeutics.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key in vivo efficacy and receptor binding data for Nalfurafine and its analog, 42B.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of U50,488H) |
| Nalfurafine | KOR | 0.075 | 0.025 | Full Agonist |
| MOR | - | - | Partial Agonist | |
| Compound 42B | KOR | Lower than Nalfurafine | Lower than Nalfurafine | Full Agonist |
| MOR | Lower than Nalfurafine | Lower than Nalfurafine | Partial Agonist |
Note: Specific Ki and EC50 values for 42B can vary between studies, but are consistently shown to be lower than Nalfurafine. Data is compiled from multiple sources.[1][7]
Table 2: In Vivo Behavioral Effects in Mice
| Compound | Antipruritic Effect (Scratching Behavior) | Antinociceptive Effect (Analgesia) | Motor Incoordination (Rotarod Test) | Hypolocomotion (Sedation) | Conditioned Place Aversion (CPA) |
| Nalfurafine | Effective | Effective | No significant effect at therapeutic doses | No significant effect at therapeutic doses | No CPA |
| Compound 42B | Effective | Effective | Significant motor incoordination | Significant hypolocomotion | No CPA |
This table provides a qualitative summary of the in vivo effects observed in preclinical studies.[1][8]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of results.
Antipruritic Effect (Scratching Behavior Assay)
-
Animal Model: Male ICR mice are commonly used.
-
Pruritogen: A pruritogen, such as substance P or compound 48/80, is injected intradermally into the rostral back of the mice.
-
Drug Administration: Nalfurafine, 42B, or vehicle is administered subcutaneously or orally at various doses prior to the pruritogen injection.
-
Observation: Mice are placed in individual observation cages, and the number of hind-paw scratches directed at the injection site is counted for a defined period (e.g., 30 minutes).
-
Data Analysis: The total number of scratches in the drug-treated groups is compared to the vehicle-treated group to determine the antipruritic effect.
Antinociceptive Effect (Tail-Flick and Hot Plate Tests)
-
Animal Model: Male Sprague-Dawley rats or ICR mice are frequently used.
-
Apparatus: A tail-flick apparatus or a hot plate maintained at a constant temperature (e.g., 55°C) is used.
-
Drug Administration: The test compounds or vehicle are administered at various doses and routes.
-
Measurement:
-
Tail-Flick Test: The latency for the animal to flick its tail away from a radiant heat source is measured.
-
Hot Plate Test: The latency for the animal to lick its hind paw or jump from the heated surface is recorded.
-
-
Data Analysis: A significant increase in latency in the drug-treated groups compared to the vehicle group indicates an antinociceptive effect.
Motor Incoordination (Rotarod Test)
-
Apparatus: A rotarod apparatus with a rotating rod of a specific diameter is used.
-
Training: Animals are trained to stay on the rotating rod for a set duration before the experiment.
-
Drug Administration: Following training, animals are treated with the test compounds or vehicle.
-
Testing: At specific time points after drug administration, the animals are placed on the rotating rod, and the latency to fall is recorded.
-
Data Analysis: A significant decrease in the latency to fall in the drug-treated group compared to the vehicle group indicates motor incoordination.[1]
Conditioned Place Aversion (CPA)
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Pre-conditioning Phase: On the first day, animals are allowed to freely explore both chambers to determine any initial preference.
-
Conditioning Phase: Over several days, animals receive an injection of the test drug and are confined to one chamber, and a vehicle injection while confined to the other chamber.
-
Test Phase: On the final day, the animals are allowed to freely explore both chambers, and the time spent in each chamber is recorded.
-
Data Analysis: A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates conditioned place aversion.[1]
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Systematic Structure-Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nalfurafine | C28H32N2O5 | CID 6445230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 6S-Nalfurafine and Traditional Antipruritic Agents
For Researchers, Scientists, and Drug Development Professionals
Chronic pruritus, or itch, remains a significant clinical challenge, impacting the quality of life for millions worldwide. While traditional antipruritic agents, such as antihistamines, corticosteroids, and gabapentinoids, have been the mainstay of treatment, they often provide incomplete relief and can be associated with undesirable side effects. The emergence of 6S-Nalfurafine, a selective kappa-opioid receptor (KOR) agonist, represents a targeted approach to managing pruritus, particularly in specific patient populations like those with uremic pruritus. This guide provides an objective, data-driven comparison of this compound with traditional antipruritic agents, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and traditional agents lies in their mechanism of action. Traditional agents often target downstream mediators of the itch-scratch cycle or have broad anti-inflammatory or neuromodulatory effects. In contrast, this compound targets a key receptor in the endogenous opioid system known to modulate itch signaling.
This compound: This compound is a potent and selective agonist of the kappa-opioid receptor (KOR).[1] The binding of this compound to KORs, which are expressed in the central and peripheral nervous systems as well as on skin cells, is thought to inhibit itch signaling.[2][3] Activation of KORs can lead to a decrease in the release of excitatory neurotransmitters and neuropeptides involved in the transmission of the itch sensation.[4] This targeted approach offers a novel strategy for pruritus management, particularly for conditions where traditional therapies are ineffective.
Traditional Antipruritic Agents:
-
Antihistamines: These agents, particularly first-generation antihistamines, act as inverse agonists at the histamine H1 receptor, blocking the action of histamine, a key mediator of acute, allergic itch.[5] Their efficacy is often limited in chronic pruritus not primarily driven by histamine.[6]
-
Corticosteroids: These potent anti-inflammatory agents act through genomic and non-genomic pathways. They bind to glucocorticoid receptors, leading to the suppression of pro-inflammatory genes and the promotion of anti-inflammatory genes.[7][8] Their antipruritic effect is secondary to their broad anti-inflammatory action.
-
Gabapentinoids (Gabapentin and Pregabalin): These drugs were initially developed as antiepileptics. Their antipruritic effect is attributed to their binding to the α2δ subunit of voltage-gated calcium channels in the nervous system.[4][9] This interaction is thought to reduce the release of excitatory neurotransmitters, thereby dampening the transmission of itch signals.[4]
Clinical Efficacy: A Comparative Look at the Data
Direct head-to-head clinical trials comparing this compound with traditional systemic antipruritic agents are limited. However, data from placebo-controlled trials of this compound and a comparative study against a traditional treatment modality (Narrow-Band UVB phototherapy) provide valuable insights into its efficacy.
A randomized, double-blind, placebo-controlled study in hemodialysis patients with refractory pruritus demonstrated that oral nalfurafine (5 µg) resulted in a significantly greater mean decrease in the Visual Analog Scale (VAS) for pruritus from baseline compared to placebo.[10][11][12]
Table 1: Efficacy of this compound in Hemodialysis Patients with Refractory Pruritus
| Treatment Group | Mean Decrease in VAS from Baseline (mm) | p-value vs. Placebo |
| This compound (5 µg) | 22 | < 0.05 |
| This compound (2.5 µg) | 23 | < 0.05 |
| Placebo | 13 | - |
Data from a large-scale placebo-controlled study in 337 hemodialysis patients.[10][13][12]
In a comparative study, the efficacy of nalfurafine was compared with narrow-band ultraviolet B (NB-UVB) phototherapy, a traditional non-pharmacological treatment for pruritus in hemodialysis patients. Both treatments significantly reduced VAS and Shiratori scores (a measure of itch severity) with no significant difference between the two groups.[14][15]
Table 2: Comparison of this compound and Narrow-Band UVB Phototherapy
| Outcome Measure | This compound Group | NB-UVB Group |
| Reduction in VAS score | Significant | Significant |
| Reduction in Shiratori score | Significant | Significant |
Data from a comparative study in 20 hemodialysis patients.[14][15]
Safety and Tolerability: A Key Differentiator
The safety profiles of this compound and traditional antipruritic agents differ significantly, which is a critical consideration in clinical practice.
This compound: The most frequently reported adverse drug reactions associated with this compound are insomnia, constipation, somnolence, and dizziness.[17] In a post-marketing surveillance study of 3,762 hemodialysis patients, the incidence of adverse drug reactions was 10.69%, with insomnia being the most common (3.38%).[16] Importantly, no patients developed dependence on nalfurafine.[17]
Table 3: Common Adverse Drug Reactions with this compound
| Adverse Drug Reaction | Incidence (%) in a Post-Marketing Surveillance Study |
| Insomnia | 3.38 |
| Constipation | 0.90 |
| Somnolence | 0.85 |
| Dizziness | 0.61 |
| Nausea | 0.35 |
Data from a surveillance study of 3,762 hemodialysis patients.
Traditional Antipruritic Agents:
-
Antihistamines: First-generation antihistamines are well-known for their sedative effects and can cause dizziness and anticholinergic side effects such as dry mouth and urinary retention. Second-generation antihistamines have a more favorable safety profile with less sedation.
-
Corticosteroids: Long-term use of systemic corticosteroids is associated with a wide range of serious side effects, including metabolic abnormalities, osteoporosis, immunosuppression, and cardiovascular effects.
-
Gabapentinoids: The most common side effects of gabapentin and pregabalin are somnolence and dizziness.[16] These effects can be dose-limiting and are a significant concern, particularly in elderly patients.
Experimental Protocols
Assessment of Antipruritic Efficacy in Clinical Trials
Objective: To evaluate the efficacy of an antipruritic agent in reducing the intensity of pruritus.
Methodology:
-
Patient Population: Patients with a diagnosis of chronic pruritus (lasting >6 weeks) of a specific etiology (e.g., uremic pruritus, cholestatic pruritus).
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Treatment Administration: The investigational drug (e.g., this compound) and placebo are administered orally or via the appropriate route at a specified dose and frequency for a defined treatment period (e.g., 2 to 12 weeks).
-
Pruritus Assessment:
-
Primary Endpoint: The change from baseline in the weekly mean of the daily pruritus intensity score, typically measured using a Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).[18][19][20][21][22]
-
Secondary Endpoints:
-
Itch-related quality of life: Assessed using validated questionnaires such as the Dermatology Life Quality Index (DLQI) or the 5-D Itch Scale.[19]
-
Sleep disturbances: Evaluated using patient-reported outcomes or actigraphy.
-
Physician-assessed scratch lesions: Scored based on severity and extent.
-
-
-
Data Analysis: Statistical analysis is performed to compare the change in pruritus scores between the treatment and placebo groups.
Signaling Pathway Diagrams
Caption: this compound activates KOR, leading to reduced itch signaling.
Caption: Antihistamines block histamine's effect on H1 receptors.
Caption: Gabapentinoids reduce neurotransmitter release by binding to VGCCs.
Caption: Corticosteroids regulate gene expression to reduce inflammation.
Conclusion
This compound offers a targeted and effective treatment for pruritus, particularly in patients with uremic pruritus who are often refractory to traditional therapies. Its distinct mechanism of action, centered on the kappa-opioid receptor, provides a novel therapeutic avenue. While direct comparative efficacy data against traditional systemic agents are still emerging, the available evidence suggests a favorable risk-benefit profile for this compound, with a lower incidence of sedative and other centrally-mediated side effects compared to some traditional options. For researchers and drug development professionals, the success of this compound underscores the potential of targeting specific itch pathways to develop safer and more effective antipruritic therapies. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound against the spectrum of traditional antipruritic agents.
References
- 1. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gabapentinoids for Pruritus in Older Adults: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacotherapy of Itch—Antihistamines and Histamine Receptors as G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JMIR Dermatology - Novel Kappa-Opioid Receptor Agonist for the Treatment of Cholestatic Pruritus: Systematic Review [derma.jmir.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomized controlled trial of nalfurafine for refractory pruritus in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of effect and mechanism between nalfurafine hydrochloride and narrow-band ultraviolet B phototherapy in the treatment of pruritus in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Efficacy and safety of different systemic drugs in the treatment of uremic pruritus among hemodialysis patients: a network meta-analysis based on randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pruritus assessment in clinical trials: consensus recommendations from the International Forum for the Study of Itch (IFSI) Special Interest Group Scoring Itch in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Techniques Made Simple: Itch Measurement in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pruritus Assessment in Clinical Trials: Consensus Recommendations from the International Forum for the Study of Itch (IFSI) Special Interest Group Scoring Itch in Clinical Trials | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 22. Pruritus Assessment in Clinical Trials: Consensus Recommendations from the International Forum for the Study of Itch (IFSI) Special Interest Group Scoring Itch in Clinical Trials | HTML | Acta Dermato-Venereologica [medicaljournals.se]
Evaluating the Biased Agonism of 6S-Nalfurafine at the Kappa Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biased agonism of 6S-Nalfurafine at the Kappa Opioid Receptor (KOR), contrasting its signaling properties with the prototypical KOR agonist U50,488H. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate replication and further investigation.
Introduction to Biased Agonism at the KOR
The Kappa Opioid Receptor (KOR) is a G protein-coupled receptor (GPCR) that, upon activation, can initiate multiple intracellular signaling cascades. The two primary pathways are the G protein-dependent pathway, which is generally associated with the therapeutic effects of KOR agonists such as analgesia and anti-pruritus, and the β-arrestin-mediated pathway, which is often linked to adverse effects like sedation, dysphoria, and motor incoordination.[1]
A "biased agonist" is a ligand that preferentially activates one of these signaling pathways over the other. This compound has been investigated as a G protein-biased KOR agonist, with the therapeutic goal of separating the desirable analgesic and anti-pruritic effects from the undesirable side effects. This guide evaluates the evidence for this biased agonism.
Quantitative Comparison of this compound and U50,488H
The following tables summarize the in vitro pharmacological properties of this compound and the reference agonist U50,488H across various assays measuring G protein activation and β-arrestin recruitment.
Table 1: G Protein Activation Assays
| Agonist | Assay | Cell Line | EC50 (nM) | Emax (% of control) | Reference |
| This compound | cAMP Inhibition | HEK293 | 0.17 ± 0.04 | ~100% | [1] |
| U50,488H | cAMP Inhibition | HEK293 | 1.61 ± 0.19 | 100% | [1] |
| This compound | [35S]GTPγS Binding | CHO-K1 | 0.097 ± 0.018 | 91% | [1] |
| U50,488H | [35S]GTPγS Binding | CHO-K1 | N/A | 100% | [1] |
| This compound | ERK1/2 Phosphorylation (human KOR) | HEK293 | 1.4 | 99% | [2] |
| U50,488H | ERK1/2 Phosphorylation (human KOR) | HEK293 | N/A | 100% | [2] |
| This compound | ERK1/2 Phosphorylation (rodent KOR) | HEK293 | 0.5 | 100% | [2] |
| U50,488H | ERK1/2 Phosphorylation (rodent KOR) | HEK293 | N/A | 100% | [2] |
Table 2: β-Arrestin Recruitment and p38 Phosphorylation Assays
| Agonist | Assay | Cell Line | EC50 (nM) | Emax (% of control) | Reference |
| This compound | β-Arrestin Recruitment (Tango) | U2OS | 0.74 ± 0.07 | 108.0 ± 2.6% | [1] |
| U50,488H | β-Arrestin Recruitment (Tango) | U2OS | 1.43 ± 0.13 | 99.93 ± 0.07% | [1] |
| This compound | p38 Phosphorylation (human KOR) | HEK293 | 110 | 100% | [2] |
| U50,488H | p38 Phosphorylation (human KOR) | HEK293 | N/A | 100% | [2] |
| This compound | p38 Phosphorylation (rodent KOR) | HEK293 | 5.2 | 110% | [2] |
| U50,488H | p38 Phosphorylation (rodent KOR) | HEK293 | N/A | 100% | [2] |
Table 3: Calculated Bias Factors for this compound
| Comparison | Bias Factor | Reference Ligand | Notes | Reference |
| G protein / β-arrestin | 4.49 | U50,488H | Calculated from cAMP and Tango assay data. | [1] |
| G protein / β-arrestin | ~6 | U50,488H | Calculated from luminescence-based reporter assays. | [3] |
Bias factor is a measure of the degree to which a ligand preferentially activates one pathway over another, relative to a reference agonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the Kappa Opioid Receptor and a typical experimental workflow for evaluating biased agonism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
cAMP Accumulation Assay (Gαi/o Activation)
This assay measures the inhibition of cyclic adenosine monophosphate (cAMP) production following the activation of Gαi/o-coupled receptors like the KOR.
Materials:
-
HEK293 cells stably expressing the human Kappa Opioid Receptor.
-
Assay medium: DMEM supplemented with 1% dialyzed FBS.
-
Forskolin solution.
-
Test compounds (this compound, U50,488H) at various concentrations.
-
cAMP detection kit (e.g., HTRF-based or luminescence-based).
Procedure:
-
Seed HEK293-KOR cells in a 96-well plate and culture overnight.
-
Replace the culture medium with assay medium and incubate for 1 hour.
-
Add test compounds at desired concentrations to the wells and incubate for 15 minutes.
-
Add forskolin to all wells (except for the negative control) to stimulate adenylate cyclase and induce cAMP production. Incubate for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the inhibition of cAMP production against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay (e.g., PathHunter®)
This assay measures the recruitment of β-arrestin to the activated KOR.
Materials:
-
U2OS or CHO cells stably co-expressing KOR and a β-arrestin fusion protein (e.g., enzyme fragment complementation system).
-
Assay medium.
-
Test compounds (this compound, U50,488H) at various concentrations.
-
Detection reagents specific to the assay system.
Procedure:
-
Seed the engineered cells in a 384-well plate and culture overnight.
-
Add test compounds at desired concentrations to the wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the G protein signaling cascade.
Materials:
-
HEK293 cells expressing KOR.
-
Serum-free medium.
-
Test compounds (this compound, U50,488H).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Plate HEK293-KOR cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of the test compounds for a short duration (e.g., 5 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the log concentration of the agonist to determine EC50 and Emax.
Conclusion
The available data suggests that this compound is a G protein-biased agonist at the Kappa Opioid Receptor, particularly when compared to the reference agonist U50,488H. This is evidenced by its higher potency in G protein-mediated signaling assays (cAMP inhibition, [35S]GTPγS binding, and ERK1/2 phosphorylation) relative to its potency in β-arrestin recruitment and p38 phosphorylation assays.[1][2] The degree of bias can vary depending on the specific experimental conditions and the assays employed.[1] This property of this compound may contribute to its clinical profile of providing anti-pruritic effects with a reduced incidence of the adverse effects typically associated with KOR activation. Further research utilizing standardized protocols, such as those detailed in this guide, is crucial for a more definitive characterization of the biased agonism of this compound and for the development of next-generation KOR-targeted therapeutics with improved safety profiles.
References
- 1. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of 6S-Nalfurafine and Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of 6S-Nalfurafine, a selective kappa-opioid receptor (KOR) agonist, with commonly used analgesics, including the opioid agonist morphine and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2][3][4] A higher TI indicates a wider margin of safety.[1][2][3] This comparison is supported by preclinical experimental data and detailed methodologies to aid in the assessment of these compounds for analgesic drug development.
Data Presentation: Therapeutic Index Comparison
The following table summarizes the available preclinical data for the median effective dose (ED50) for analgesia and the median lethal dose (LD50) for this compound, morphine, and ibuprofen in rodents. The therapeutic index is calculated as LD50/ED50. It is crucial to note that the experimental conditions, such as the animal species, route of administration, and specific assay used, can significantly influence these values. Therefore, direct comparisons should be made with caution.
| Drug | Therapeutic Effect | ED50 | Animal Model | Route of Administration | Toxicity | LD50 | Animal Model | Route of Administration | Calculated Therapeutic Index (LD50/ED50) |
| This compound | Thermal Antinociception | 0.048 mg/kg[5] | Rat | Intravenous | Acute Toxicity | Not Found | - | - | Not Calculable |
| Morphine | Analgesia (Hot Plate Test) | 5.73 mg/kg[6] | Mouse | Subcutaneous | Acute Toxicity | 745 mg/kg[7] | Mouse | Oral | ~130 |
| 8.98 mg/kg[6] | Mouse | Subcutaneous | 400 mg/kg[8] | Mouse | Intraperitoneal | ~45-70 | |||
| Ibuprofen | Analgesia (Writhing Test) | ~69 mg/kg (IC50)[9] | Mouse | Intraperitoneal | Acute Toxicity | 636 mg/kg | Rat | Oral | ~9 |
| 740 mg/kg | Mouse | Oral | ~11 |
Experimental Protocols
Determination of Analgesic Efficacy (ED50)
The median effective dose (ED50), the dose at which 50% of the test subjects show a therapeutic response, is a key indicator of a drug's potency.[3] For analgesics, this is typically determined using in vivo models of pain.
a) Hot Plate Test (for centrally acting analgesics like opioids):
This method assesses the response to thermal pain.
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Baseline latency is determined by placing a mouse on the hot plate and recording the time it takes for the animal to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Animals are administered various doses of the test compound (e.g., morphine) or vehicle control, typically via subcutaneous or intraperitoneal injection.
-
At a predetermined time after drug administration (e.g., 30 minutes), the latency to the pain response is measured again.
-
An increase in the latency period compared to the baseline and vehicle-treated animals indicates an analgesic effect.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each dose. The ED50 is then determined by plotting the %MPE against the log of the dose and fitting a sigmoidal dose-response curve.
b) Acetic Acid-Induced Writhing Test (for peripherally and centrally acting analgesics):
This test induces visceral pain and is sensitive to a wide range of analgesics.
-
Procedure:
-
Mice are pre-treated with various doses of the test compound (e.g., ibuprofen) or vehicle control, usually via oral or intraperitoneal administration.
-
After a specific period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic stretching and writhing behavior.
-
The number of writhes is counted for a set period (e.g., 10-20 minutes) following the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose compared to the vehicle control group. The ED50 is the dose that produces a 50% reduction in the number of writhes.[10]
Determination of Acute Toxicity (LD50)
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of the test animals.[3] It is a standard measure of acute toxicity.
-
Procedure (General Method):
-
Groups of animals (e.g., mice or rats) are administered a range of single doses of the test substance, typically via the same route intended for therapeutic use (e.g., oral, intravenous).
-
A control group receives the vehicle only.
-
The animals are observed for a specified period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.
-
-
Data Analysis:
-
Probit Analysis: The percentage of mortality for each dose group is converted to a probit value. The LD50 is then determined from a plot of probit values against the logarithm of the dose.
-
Reed-Muench Method: This graphical method calculates the cumulative number of surviving and dead animals at each dose level to estimate the 50% endpoint.
-
Karber Method: This arithmetic method calculates the LD50 based on the dose that is lethal to 100% of the animals (LD100) and the mean number of deaths between consecutive dose groups.
-
Signaling Pathways and Mechanisms of Action
This compound: Kappa-Opioid Receptor (KOR) Agonism
This compound is a selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[11] Its analgesic and antipruritic effects are primarily mediated through the G-protein signaling pathway.
-
Mechanism:
-
Nalfurafine binds to and activates the KOR.
-
This activation leads to the dissociation of the Gi/o protein subunits (α and βγ).
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12]
-
The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.[11]
-
The overall effect is a reduction in neuronal excitability and neurotransmitter release, which dampens the transmission of pain signals.[11][12]
-
Opioids (e.g., Morphine): Mu-Opioid Receptor (MOR) Agonism
Traditional opioids like morphine primarily exert their analgesic effects by acting as agonists at the mu-opioid receptor (MOR), another type of GPCR.[13][14][15]
-
Mechanism:
-
Morphine binds to and activates the MOR.
-
This triggers the dissociation of the associated Gi/o protein.
-
The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP levels.[13]
-
The Gβγ subunits activate GIRK channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.[15]
-
These actions combine to decrease the transmission of nociceptive signals in the brain and spinal cord, resulting in potent analgesia.[13][14]
-
However, MOR activation also initiates a β-arrestin signaling pathway, which is associated with adverse effects such as respiratory depression and tolerance.[16]
-
NSAIDs (e.g., Ibuprofen): Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen produce analgesia primarily by inhibiting the cyclooxygenase (COX) enzymes.
-
Mechanism:
-
Cellular damage or inflammation triggers the release of arachidonic acid from the cell membrane by phospholipase A2.
-
The COX enzymes (COX-1 and COX-2) convert arachidonic acid into prostaglandins (e.g., PGE2, PGI2) and thromboxanes.[17]
-
Prostaglandins are key mediators of inflammation, pain, and fever. They sensitize nociceptors to other inflammatory mediators, lowering the pain threshold.
-
Ibuprofen and other NSAIDs non-selectively inhibit both COX-1 and COX-2, preventing the synthesis of prostaglandins.[18]
-
The reduction in prostaglandin levels leads to decreased inflammation and analgesia.
-
Inhibition of COX-1 in the gastrointestinal tract can lead to common side effects like gastric irritation, as COX-1 is involved in producing protective prostaglandins in the stomach lining.
-
Experimental Workflow for Therapeutic Index Assessment
The determination of a therapeutic index involves a systematic workflow that integrates efficacy and toxicity studies.
References
- 1. droracle.ai [droracle.ai]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. DRUG RESPONSELD50,ED50 ANDTHERAPEUTIC INDEX- | PPTX [slideshare.net]
- 4. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 5. Effects of nalfurafine on the reinforcing, thermal antinociceptive, and respiratory-depressant effects of oxycodone: Modeling an abuse-deterrent opioid analgesic in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. Prolonged analgesia and decreased toxicity with liposomal morphine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peerj.com [peerj.com]
- 10. mdpi.com [mdpi.com]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 6S-Nalfurafine: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 6S-Nalfurafine, a potent kappa-opioid receptor agonist. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is the (6β) stereoisomer of Nalfurafine. Nalfurafine is classified as a Schedule II controlled substance in the United States, indicating a high potential for abuse and severe psychological or physical dependence.[1][2][3][4] Therefore, its disposal is strictly regulated by the Drug Enforcement Administration (DEA).
Hazard and Disposal Information Summary
The following table summarizes key safety and disposal information derived from available Safety Data Sheets (SDS) for Nalfurafine and its derivatives.
| Parameter | Information | Source |
| GHS Classification | Not classified as hazardous according to the Globally Harmonized System (GHS). However, the hydrochloride salt is listed as "Harmful if swallowed" and "May cause drowsiness or dizziness". | SDS for Nalfurafine, SDS for Nalfurafine hydrochloride |
| Primary Routes of Exposure | Ingestion, inhalation. | SDS for Nalfurafine hydrochloride |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses, gloves, and a lab coat. | General chemical handling guidelines |
| Environmental Precautions | Do not allow to enter sewers or surface/ground water. | SDS for Nalfurafine, SDS for Nalfurafine hydrochloride |
| Recommended Disposal Method | Must be disposed of in accordance with DEA regulations for Schedule II controlled substances. This typically involves transfer to a DEA-registered reverse distributor or destruction in the presence of a DEA agent or other authorized person. Incineration in a permitted hazardous waste incinerator is a common method of destruction. | 21 CFR Part 1317, General guidance for pharmaceutical waste |
Experimental Protocol for Disposal of this compound
This protocol outlines the step-by-step procedure for the disposal of this compound in a research setting.
1.0 Pre-Disposal Documentation and Segregation
1.1. Inventory Management: Meticulously record all quantities of this compound used in experiments. Maintain an accurate and up-to-date inventory log in compliance with DEA regulations for Schedule II substances. 1.2. Waste Segregation:
- Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and cleaning materials, in a designated, leak-proof, and clearly labeled hazardous waste container.
- The container label must include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2.0 Secure Storage of Waste
2.1. Controlled Access: Store the segregated this compound waste container in a securely locked, substantially constructed cabinet or safe, accessible only to authorized personnel. This storage must comply with DEA requirements for Schedule II substances.
3.0 Coordination with Environmental Health and Safety
3.1. Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS department. Inform them that you have a Schedule II controlled substance for disposal. 3.2. Provide Documentation: Be prepared to provide the EHS department with a completed hazardous waste disposal form and a copy of the inventory log for the this compound being discarded.
4.0 Transfer and Final Disposition
4.1. DEA-Registered Reverse Distributor: Your EHS department will coordinate the transfer of the this compound waste to a DEA-registered reverse distributor. This is the required method for the disposal of controlled substances. 4.2. Destruction: The reverse distributor will be responsible for the final destruction of the this compound in a manner that is compliant with all federal, state, and local regulations. The preferred method of destruction for pharmaceutical waste is typically incineration at a permitted facility. 4.3. Record of Destruction: Ensure that you receive a certificate of destruction or other official documentation from the reverse distributor, via your EHS department, to complete your disposal records.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound, a Schedule II controlled substance.
References
Essential Safety and Logistical Information for Handling 6S-Nalfurafine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of 6S-Nalfurafine in a laboratory setting. Adherence to these procedures is essential to ensure the safety of all personnel and to maintain a secure research environment. This compound is a potent stereoisomer of Nalfurafine, a selective kappa-opioid receptor (κ-OR) agonist, and should be handled with care appropriate for a potent psychoactive compound.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Preparing Solutions | - Disposable, powder-free nitrile gloves (double-gloving recommended) - Disposable gown or lab coat - ANSI-approved safety glasses with side shields or chemical splash goggles - A properly fitted N95 or higher-rated respirator |
| In Vitro / In Vivo Experiments | - Disposable, powder-free nitrile gloves - Disposable gown or lab coat - ANSI-approved safety glasses with side shields or chemical splash goggles |
| Waste Disposal | - Disposable, powder-free nitrile gloves (double-gloving recommended) - Disposable gown or lab coat - ANSI-approved safety glasses with side shields or chemical splash goggles - Face shield (if there is a splash hazard) |
Quantitative Health and Safety Data
| Data Point | Value | Source/Reference |
| Occupational Exposure Limit (OEL) for Fentanyl (as a proxy) | 0.1 µg/m³ (Time-Weighted Average) | [1] |
| Nalfurafine Binding Affinity (Ki) for κ-Opioid Receptor | 0.16 nM | [2] |
Note: The OEL for fentanyl is provided as a conservative estimate for a potent opioid and should be used as a guide for establishing internal safety limits for this compound until specific data becomes available.
Experimental Protocols
Preparation of Stock Solutions
A common procedure for preparing a stock solution of Nalfurafine for in vitro experiments involves dissolving the compound in dimethyl sulfoxide (DMSO).
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare a dedicated and decontaminated workspace, preferably within a chemical fume hood or a powder containment hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance with a draft shield. Use anti-static weighing paper or a tared vial to minimize dispersal of the powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed, clearly labeled vial at -20°C or -80°C for long-term stability. Protect from light.
In Vitro Assay Protocol (Example: Calcium Mobilization Assay)
This protocol provides a general workflow for assessing the agonist activity of this compound at the kappa-opioid receptor in a cell-based assay.[3]
-
Cell Culture: Culture CHO-K1 cells stably expressing the human kappa-opioid receptor (hκ-OR) in appropriate media and conditions.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: On the day of the experiment, thaw the this compound stock solution and prepare a serial dilution in an appropriate assay buffer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add the diluted this compound solutions to the wells.
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: Analyze the change in fluorescence to determine the EC50 value of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its handling and use.
Operational and Disposal Plans
Operational Plan
-
Controlled Access: Access to areas where this compound is stored and handled should be restricted to authorized personnel only.
-
Designated Areas: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Spill Management: A spill kit appropriate for potent compounds should be readily available. In case of a spill, the area should be evacuated, and trained personnel wearing appropriate PPE should clean the spill according to established procedures.
-
Emergency Procedures: All personnel handling this compound must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and first aid kits. An emergency contact list should be prominently displayed.
Disposal Plan
The disposal of this compound and any materials contaminated with it must be handled as hazardous pharmaceutical waste, in accordance with local, state, and federal regulations.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Unused Compound: Unused solid this compound and concentrated stock solutions should be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove any residual compound. The rinsate should be collected as hazardous waste. Following the solvent rinse, glassware should be washed with soap and water.
-
Aqueous Waste: Dilute aqueous solutions containing this compound should be collected as hazardous aqueous waste.
-
Record Keeping: Maintain accurate records of the disposal of this compound, including the date, quantity, and method of disposal.
References
- 1. bohrium.com [bohrium.com]
- 2. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
